6-Bromo-4-iodo-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEAVIHSGOANQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646187 | |
| Record name | 6-Bromo-4-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-41-5 | |
| Record name | 6-Bromo-4-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Bromo-4-iodo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-4-iodo-1H-indazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents a proposed synthetic pathway based on established indazole chemistry and predicted characterization data derived from analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 885519-41-5 | [1] |
| Molecular Formula | C₇H₄BrIN₂ | [1] |
| Molecular Weight | 322.93 g/mol | [1] |
| Appearance | Predicted to be a solid | |
| Storage | 2-8°C, protected from light | [1] |
Proposed Synthesis
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 6-bromo-3-iodo-1H-indazole and is proposed as a potential method for the synthesis of the 4-iodo isomer.[2] Optimization of the reaction conditions may be necessary to achieve the desired regioselectivity.
Materials:
-
6-Bromo-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (10%) to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
As no experimentally determined spectral data for this compound is publicly available, the following data is predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~8.1 | s | 1H | H-3 |
| ~7.8 | d | 1H | H-5 |
| ~7.5 | d | 1H | H-7 |
Solvent: DMSO-d₆
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~141.0 | C-7a |
| ~135.0 | C-3 |
| ~128.0 | C-5 |
| ~125.0 | C-7 |
| ~115.0 | C-6 |
| ~112.0 | C-3a |
| ~90.0 | C-4 |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data:
| m/z | Ion | Notes |
| 322/324 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for one bromine and one iodine atom. |
| 195/197 | [M-I]⁺ | Fragment corresponding to the loss of an iodine atom. |
| 116 | [M-Br-I]⁺ | Fragment corresponding to the loss of both bromine and iodine atoms. |
Experimental Workflows
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General experimental workflow.
Conclusion
This technical guide outlines a proposed synthetic route and predicted characterization data for this compound. The provided information is intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug development. It is important to note that the presented synthetic protocol may require optimization, and the spectral data should be confirmed by experimental analysis upon successful synthesis of the target compound. Further research into the synthesis and biological evaluation of this and related indazole derivatives is warranted to explore their potential as therapeutic agents.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. The indazole scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown promise in a range of therapeutic areas. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its application in the development of kinase inhibitors.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in drug development. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrIN₂ | [1] |
| Molecular Weight | 322.93 g/mol | [1] |
| CAS Number | 885519-41-5 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available. For comparison, the related compound 6-iodo-1H-indazole has a melting point of 207-211 °C.[2] | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in polar protic solvents and low solubility in nonpolar solvents. | |
| pKa (predicted) | 11.74 ± 0.40 | [1] |
| XLogP3-AA (calculated) | 2.9 | [1] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Synthesis and Characterization
Experimental Protocols
Representative Synthesis of a Bromo-Iodo-Indazole Derivative (Adapted from the synthesis of 6-Bromo-3-iodo-1H-indazole)[3]
This protocol describes the iodination of 6-bromo-1H-indazole to yield a bromo-iodo-indazole. The regioselectivity of the iodination would need to be carefully controlled to obtain the desired 4-iodo isomer.
-
Materials: 6-bromo-1H-indazole, Potassium Hydroxide (KOH), Iodine (I₂), Dimethylformamide (DMF), Sodium thiosulfate (Na₂S₂O₃), Potassium carbonate (K₂CO₃).
-
Procedure:
-
Dissolve 6-bromo-1H-indazole (1.0 equivalent) in DMF.
-
Add KOH (2.0 equivalents) to the solution and stir.
-
Slowly add a solution of I₂ (1.5 equivalents) in DMF to the mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the bromo-iodo-indazole product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Characterization of this compound
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: Will provide information on the carbon framework of the molecule, with characteristic shifts for the carbon atoms attached to bromine and iodine.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (322.93 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one iodine atom.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H and C-H stretching vibrations of the indazole ring, as well as C=C and C=N stretching frequencies.[4]
Role in Drug Development: Kinase Inhibition
This compound is a key intermediate in the synthesis of potent kinase inhibitors for cancer therapy. The indazole core acts as a bioisostere of the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[5] The bromine and iodine atoms provide sites for further chemical modifications, such as cross-coupling reactions, to enhance binding affinity and selectivity for specific kinase targets.
Two important kinase families targeted by inhibitors derived from the bromo-indazole scaffold are Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-Like Kinase 4 (PLK4).
VEGFR Signaling Pathway
VEGF and its receptors are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] VEGFR-2 is the primary receptor that mediates the downstream signaling effects of VEGF.[6]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based drugs.
PLK4 Signaling Pathway
Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[7] Overexpression of PLK4 is observed in various cancers and is associated with genomic instability and tumor progression.[7]
Caption: Overview of the PLK4 signaling pathway and its role in tumorigenesis.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of kinase inhibitors from this compound follows a structured workflow from chemical synthesis to biological evaluation.
Caption: General experimental workflow for the development of kinase inhibitors.
Conclusion
This compound is a strategically important intermediate for the synthesis of novel kinase inhibitors. Its physicochemical properties, while not fully characterized in the public domain, suggest it is a stable solid that can be utilized in a variety of organic reactions. The indazole core provides a proven scaffold for ATP-competitive inhibition of kinases, and the bromo and iodo substituents offer versatile handles for synthetic elaboration to achieve high potency and selectivity. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Iodo-1H-Indazole 261953-36-0 Boiling Point: 207.0 To 211.0 A C Boiling Point: 207.0 To 211.0 A C at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Chemrio [chemrio.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
"6-Bromo-4-iodo-1H-indazole CAS number and molecular structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, and a proposed synthetic route. Furthermore, it explores the rationale for its application in drug development, particularly as a scaffold for kinase inhibitors, and provides an illustrative experimental workflow for screening such compounds. The information is presented to support researchers and scientists in leveraging this molecule for the design and synthesis of novel therapeutic agents.
Chemical Identity and Molecular Structure
This compound is a disubstituted indazole derivative featuring bromine and iodine atoms on the benzene ring. These modifications provide valuable handles for further chemical transformations, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 885519-41-5[1] |
| Molecular Formula | C₇H₄BrIN₂[1] |
| IUPAC Name | This compound |
| SMILES | BrC1=CC2=C(C=NN2)C(I)=C1[1] |
| InChI | InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)[1] |
Molecular Structure:
The molecular structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The bromine atom is attached at position 6 and the iodine atom at position 4 of the indazole core.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in drug design. The following table summarizes key predicted and available data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 322.93 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | 410.4 ± 30.0 °C (Predicted) | |
| Density | 2.421 ± 0.06 g/cm³ (Predicted) | |
| pKa | 11.74 ± 0.40 (Predicted) | [1] |
| LogP | 3.35 (Predicted) |
Synthesis Protocol
While a specific detailed experimental protocol for the synthesis of this compound is not widely published, a feasible synthetic route can be derived from the known chemistry of indazoles. The proposed method involves the direct iodination of the readily available 6-bromo-1H-indazole.
3.1. Proposed Synthesis of this compound
This protocol is based on the synthesis of the constitutional isomer, 6-bromo-3-iodo-1H-indazole, and is adapted for the synthesis of the 4-iodo isomer. The regioselectivity of the iodination will be influenced by the directing effects of the pyrazole ring and the bromine substituent.
Reaction Scheme:
Materials:
-
6-Bromo-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
3.2. Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the iodination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural similarity to the purine core of ATP allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.
The bromine and iodine substituents on the this compound scaffold serve as versatile synthetic handles for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of chemical space and the optimization of inhibitor potency and selectivity against specific kinase targets.
4.1. Key Kinase Targets
Derivatives of substituted indazoles have shown significant inhibitory activity against a range of kinases implicated in cancer and other diseases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4][5]
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole duplication and is often overexpressed in various cancers.[6][7][8][9][10]
The ability to functionalize the 4- and 6-positions of the indazole ring allows for the design of inhibitors that can interact with specific residues within the ATP-binding pocket of these kinases, leading to high affinity and selectivity.
Mandatory Visualizations
5.1. Signaling Pathway: Simplified VEGFR-2 Signaling
The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for indazole-based kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway.
5.2. Experimental Workflow: Kinase Inhibitor Screening
The following diagram outlines a typical experimental workflow for the screening of potential kinase inhibitors, such as derivatives of this compound.
Caption: Experimental workflow for kinase inhibitor screening.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its utility as a scaffold for kinase inhibitors, coupled with the potential for diverse functionalization at the bromine and iodine positions, makes it a compound of high interest for researchers in drug discovery and development. The information provided in this technical guide is intended to facilitate the exploration and application of this promising molecule in the quest for new therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Polo-like kinase 4 promotes tumorigenesis and glucose metabolism in glioma by activating AKT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-iodo-1H-indazole is a halogenated heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure serves as a valuable scaffold for the design of bioactive molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound and detailed experimental protocols for data acquisition. While direct experimental data for this specific molecule is not widely published, the information herein is based on established principles of spectroscopy and data from structurally related indazole derivatives.
Molecular Structure
The chemical structure and numbering of this compound are presented below:
Molecular Formula: C7H4BrIN2[1] Molecular Weight: 322.93 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of characteristic spectral data of similar substituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~13.5 - 14.5 | br s | - | 1H | N-H |
| ~8.0 - 8.2 | s | - | 1H | H-3 |
| ~7.8 - 8.0 | d | ~1.5 | 1H | H-5 |
| ~7.5 - 7.7 | d | ~1.5 | 1H | H-7 |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~142 | C-7a |
| ~135 | C-3 |
| ~128 | C-5 |
| ~125 | C-3a |
| ~120 | C-7 |
| ~115 | C-6 |
| ~90 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | N-H stretch |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 1600-1620 | Medium | C=C aromatic ring stretch |
| 1450-1500 | Strong | C=N aromatic ring stretch |
| 1000-1100 | Strong | C-N stretch |
| 800-900 | Strong | C-H out-of-plane bend |
| 600-700 | Medium | C-Br stretch |
| 500-600 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Notes |
| 323/325 | [M+H]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[2]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard.[3]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[2]
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to include the expected molecular ion peak.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis.
References
"solubility and stability of 6-Bromo-4-iodo-1H-indazole"
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development, particularly as a scaffold for kinase inhibitors.[1][2] Understanding its physicochemical properties, such as solubility and stability, is critical for its effective use in drug discovery and development processes, including formulation, storage, and synthesis of derivatives. This technical guide consolidates the available information on this compound and provides a framework of established experimental protocols for a comprehensive evaluation of its solubility and stability profiles. While specific experimental data for this molecule is limited in public literature, this document infers its properties based on its chemical structure and the behavior of analogous compounds.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| CAS Number | 885519-41-5 | [3] |
| Molecular Formula | C₇H₄BrIN₂ | [3] |
| Molecular Weight | 322.93 g/mol | [3] |
| Exact Mass | 321.86026 | [3] |
| Topological Polar Surface Area | 28.7 Ų | [3] |
| Predicted pKa | 11.74 ± 0.40 | [3] |
| Storage Conditions | 2-8°C, protect from light | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Based on the structure of this compound, which features a polar indazole core with N-H for hydrogen bonding, alongside bulky, lipophilic bromo and iodo substituents, a low aqueous solubility is anticipated.[4] Conversely, it is expected to exhibit higher solubility in polar aprotic organic solvents.
Predicted Solubility Characteristics
-
Aqueous Solubility: Expected to be low due to the presence of the large, hydrophobic iodine and bromine atoms which dominate the molecule's character.
-
Organic Solvent Solubility: Higher solubility is predicted in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[4] Halogenated solvents such as dichloromethane may also be effective.[5]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low solubility.[6]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached in a saturated solution.[6][7]
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8] Shake the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed.[8]
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, avoiding any solid particles. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9][10]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 6-Bromo-3-iodo-1-methyl-1H-indazole [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Strategic Application of 6-Bromo-1H-Indazole Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding sites of various protein kinases.[1][2] Among the functionalized indazoles, 6-Bromo-1H-indazole and its derivatives have emerged as particularly valuable intermediates in the synthesis of potent and selective kinase inhibitors, driving significant advancements in oncology and other therapeutic areas.[1][3] This technical guide delineates the potential applications of the 6-Bromo-1H-indazole scaffold, with a focus on its derivatization and role in the development of targeted therapies. While specific data on 6-Bromo-4-iodo-1H-indazole is limited in publicly available research, this guide will focus on the extensively documented applications of the broader 6-bromo-1H-indazole framework, including its 3-iodo and 4-amino derivatives.
The Versatility of the 6-Bromo-1H-indazole Scaffold
The strategic placement of a bromine atom at the 6-position of the 1H-indazole ring provides a versatile handle for a variety of synthetic transformations. This allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1] This is crucial for targeting the solvent-exposed regions of the kinase ATP-binding pocket, thereby enhancing inhibitor potency and selectivity.[1]
Furthermore, the indazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating critical interactions with the hinge region of the kinase active site.[1] This inherent binding capability makes the indazole scaffold an excellent starting point for the design of competitive kinase inhibitors.[1]
Key Therapeutic Targets and Applications
Derivatives of 6-bromo-1H-indazole have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. Notable targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, the formation of new blood vessels, VEGFRs are critical targets in cancer therapy.[1] By inhibiting VEGFR signaling, tumor growth and metastasis can be suppressed.
-
Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication and is often overexpressed in various cancers.[1][4] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.
The development of small molecule inhibitors targeting these and other kinases is a major focus of modern drug discovery, and the 6-bromo-1H-indazole scaffold has proven to be a highly effective starting point for these efforts.[1][3]
Quantitative Data on 6-Bromo-1H-indazole Derivatives
The following tables summarize the biological activity of representative kinase inhibitors derived from the 6-bromo-1H-indazole scaffold. This data highlights the potency and selectivity that can be achieved through the strategic functionalization of this versatile core.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based Assay | Reference |
| W1 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |
| W3-4 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |
| W10-21 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |
| W23 | VEGFR-2 | <30 | HUVEC | Proliferation | [3] |
| Axitinib | VEGFR-2 | - | - | - | [4] |
| Axitinib | PLK4 | Ki = 4.2 | - | - | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro. Ki represents the inhibition constant.
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of compounds derived from 6-bromo-1H-indazole.
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the iodination of 6-bromo-1H-indazole at the 3-position, a key step in preparing the scaffold for further diversification via cross-coupling reactions.
Materials:
-
6-Bromo-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Water
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.[1]
-
Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 4 hours.[1]
-
Pour the reaction mixture into water.[1]
-
Add saturated aqueous ammonium chloride.[1]
-
Filter the resulting precipitate.[1]
-
Wash the precipitate with water.[1]
-
Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[1]
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki coupling of a 3-iodo-indazole derivative with a boronic acid.
Materials:
-
6-Bromo-3-iodo-1H-indazole derivative (e.g., from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cesium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the 6-bromo-3-iodo-1H-indazole derivative (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 1.5 equivalents).[5]
-
Add the degassed solvent mixture.[5]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 100 °C) for a designated time (e.g., 8 hours), monitoring the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and purification by column chromatography.[5]
Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is a common method to determine the in vitro potency of a compound against a purified kinase.
Materials:
-
Test compound
-
Purified target kinase
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate buffer.
-
In a multi-well plate, add the test compound, the purified kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of 6-bromo-1H-indazole derivatives in medicinal chemistry.
Caption: Synthetic workflow for developing kinase inhibitors.
Caption: Simplified VEGFR signaling pathway and inhibition.
Conclusion
The 6-bromo-1H-indazole scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its synthetic tractability, coupled with its inherent ability to interact with the ATP-binding site of kinases, makes it an invaluable tool for medicinal chemists. While the specific applications of this compound remain to be fully elucidated in the scientific literature, the extensive research on related 6-bromo-1H-indazole derivatives provides a robust framework for its potential use. The continued exploration of this and other functionalized indazole scaffolds holds great promise for the discovery of novel therapeutics to address a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisosteric replacement for indole and engage in crucial hydrogen bonding interactions, have cemented its role in the development of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the indazole core, detailing its physicochemical characteristics, common synthetic strategies, and its broad therapeutic applicability. We will explore its role in several FDA-approved drugs, present quantitative biological data, provide generalized experimental protocols, and illustrate key biological pathways and structure-activity relationships through detailed diagrams.
Introduction to the Indazole Scaffold
Indazole, or benzpyrazole, is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[3] This arrangement results in a stable, 10 π-electron aromatic system.[1] The scaffold exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[3] Its rigid structure and the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) capabilities allow it to mimic the binding interactions of endogenous ligands, making it a highly effective pharmacophore for a diverse range of biological targets.[2] Consequently, indazole derivatives have demonstrated a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-emetic properties.[4][5]
Synthetic Strategies for the Indazole Core
The construction of the indazole ring system can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include intramolecular cyclizations and condensation reactions.
A common and versatile approach is the Cadogan-Sundberg reaction , which involves the reductive cyclization of ortho-nitro-substituted precursors. This method is particularly useful for creating a variety of substituted indazoles in a one-pot synthesis.[6][7] Another important method is the Davis-Beirut reaction , which efficiently synthesizes 2H-indazoles from o-nitrobenzaldehydes and primary amines under mild, base-catalyzed conditions.[4][5]
Below is a generalized workflow for a one-pot condensation and Cadogan reductive cyclization to form 2H-indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
A Technical Guide to the Biological Significance of Halogenated Indazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of halogen atoms onto this scaffold significantly modulates the physicochemical properties and biological activity of the resulting derivatives, often enhancing their potency and selectivity.[1][2] This guide provides an in-depth exploration of the biological significance of halogenated indazole derivatives, with a primary focus on their role as potent protein kinase inhibitors in oncology. We will detail their mechanisms of action, summarize key quantitative data, present relevant experimental protocols, and visualize the critical signaling pathways they modulate.
Core Mechanism of Action: Protein Kinase Inhibition
The most prominent biological role of halogenated indazole derivatives is the inhibition of protein kinases.[1] Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3]
Indazole derivatives function primarily as ATP-competitive inhibitors. The indazole scaffold is adept at forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a structural feature that is essential for inhibitory activity. The addition of halogens (F, Cl, Br, I) to the indazole ring can enhance binding affinity through several mechanisms:
-
Increased Hydrophobicity: Halogens can improve interactions with hydrophobic pockets within the enzyme's active site.[1]
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the acidity of the N-H group on the indazole ring, strengthening its hydrogen bonding capability.
-
Formation of Halogen Bonds: In some cases, halogen atoms can act as halogen bond donors, forming specific, stabilizing interactions with electron-rich residues in the active site.
This inhibitory action disrupts downstream signaling cascades that control cell proliferation, survival, angiogenesis, and metastasis, forming the basis of their anticancer effects.[1]
Therapeutic Applications
Anticancer Activity
The vast majority of research on halogenated indazoles has been in oncology. Several FDA-approved drugs and numerous clinical candidates underscore the therapeutic potential of this compound class.[4][5]
-
VEGFR/PDGFR Inhibition: A primary target for many indazole-based anticancer agents is Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of tumor angiogenesis.[1] By inhibiting VEGFR, these compounds cut off the blood supply to tumors, thereby suppressing their growth and spread. Pazopanib and Axitinib are notable examples of halogenated indazole-containing drugs that function as multi-kinase inhibitors, targeting VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and other tyrosine kinases.[1][4]
-
EGFR and HER2 Inhibition: Some derivatives show potent activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed in breast, lung, and other cancers.[6]
-
Other Kinase Targets: The versatility of the indazole scaffold allows for the development of inhibitors against a wide array of other kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and mTOR, highlighting their potential to overcome drug resistance and treat various cancer types.[1][6]
Other Biological Activities
While oncology is the main focus, halogenated indazoles have demonstrated a broader spectrum of biological activities:
-
Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties, potentially through the inhibition of kinases like p38 MAPK, which are involved in inflammatory signaling pathways.[7][8][9]
-
Antimicrobial: Halogen-substituted N-phenylbenzo[g]indazole derivatives have been reported as antimicrobial agents, inhibiting bacterial lanosterol-14α-demethylase.[10]
-
Cardiovascular and Neuroprotective Roles: Some indazole derivatives have been investigated for cardiovascular diseases by targeting pathways involving p38 MAPK or acting as angiotensin II receptor antagonists.[8][11] Additionally, the selective estrogen receptor β agonist, Indazole-Cl, has shown therapeutic effects in mouse models of multiple sclerosis.[2]
Quantitative Data Summary
The following tables summarize the in vitro potency of representative halogenated indazole derivatives against various protein kinases and cancer cell lines.
Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Citation |
| 6h | EGFR | 73.2 | Erlotinib | 61.1 | [6] |
| 6h | HER2 | 23.2 | Lapatinib | 17.4 | [6] |
| 6h | CDK2 | 284 | Roscovetine | 756 | [6] |
| 6h | AURKC | 11 | TSA | 30.4 | [6] |
| 13g (amide) | VEGFR-2 | 57.9 | Pazopanib | 30 | [1] |
| 13i (sulfonamide) | VEGFR-2 | 34.5 | Pazopanib | 30 | [1] |
| 54a | Aurora kinase A | 32 | - | - | [1] |
| Compound 38 | AT1 Receptor | 6 | - | - | [11] |
Table 2: Antiproliferative Activity of Halogenated Indazole Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Citation |
| 6c, 6h-j | Various (4 lines) | - | 7.82 - 21.48 | [6] |
| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [12] |
| 11a, 11b | NCI-H460 | Lung Carcinoma | 5 - 15 | [4] |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [13] |
| 6o | HEK-293 | Normal (for selectivity) | 33.2 | [13] |
Key Experimental Protocols
This section provides generalized methodologies for key experiments used in the evaluation of halogenated indazole derivatives.
General Synthesis of Halogenated Indazoles
A common method for synthesizing the indazole core involves the reaction of a suitably substituted o-toluidine derivative or a related precursor. Halogenation can be achieved either by using halogenated starting materials or by direct halogenation of the indazole scaffold using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[2]
Protocol: Microwave-Assisted Synthesis [14]
-
Reaction Setup: In a microwave-safe vessel, combine the starting material (e.g., ortho-nitro benzaldehyde, 1 mmol) and hydrazine hydrate (1.5 mmol) in a suitable solvent like distilled water or ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).
-
Work-up: After cooling, the reaction mixture is typically poured into ice water. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with water and then purified, usually by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography, to yield the pure indazole derivative.
-
Characterization: The structure of the final compound is confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[6][14]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol: [15]
-
Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, substrate (e.g., a generic peptide), and the halogenated indazole inhibitor at various concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, ATP, and the test compound (inhibitor). Incubate the plate at room temperature for a specified time (e.g., 60 minutes). A control reaction without the inhibitor is run in parallel.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability / Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, K562) into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the control. Determine the IC₅₀ value by plotting cell viability against compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways inhibited by these compounds and a typical experimental workflow for their evaluation.
Caption: Inhibition of the VEGFR signaling cascade by halogenated indazole derivatives.
Caption: Experimental workflow for the screening of anticancer indazole derivatives.
Conclusion and Future Prospects
Halogenated indazole derivatives represent a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[4] Their success is rooted in the scaffold's ability to effectively inhibit protein kinases central to tumor growth and survival. The strategic use of halogenation has proven to be a powerful tool for optimizing potency and fine-tuning pharmacological profiles.[1]
Future research will likely focus on several key areas:
-
Developing Novel Derivatives: Synthesizing new derivatives to inhibit novel kinase targets or to overcome acquired resistance to existing drugs.[1]
-
Improving Selectivity: Designing compounds with higher selectivity for specific kinases to reduce off-target effects and associated toxicities.
-
Multifunctional Agents: Creating hybrid molecules that target multiple disease pathways simultaneously to address complex conditions like cancer and inflammation.[10]
-
Exploring New Therapeutic Areas: Expanding the application of these versatile compounds to other diseases, including neurodegenerative, infectious, and cardiovascular disorders.[8][10]
The continued exploration of the indazole scaffold, coupled with advanced drug design strategies, promises to deliver a new generation of innovative therapeutics with significant clinical impact.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Bromo-4-iodo-1H-indazole in the Development of Potent Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the kinase active site.[1] Among the variously substituted indazoles, halo-substituted derivatives serve as exceptionally versatile building blocks for the synthesis of potent and selective kinase inhibitors. This guide focuses on the strategic importance of 6-bromo-4-iodo-1H-indazole, a key intermediate that offers multiple reaction vectors for chemical elaboration, enabling the exploration of deep kinase active sites and the development of next-generation targeted therapies. While public domain data on this compound is limited, this guide will also draw on data from the closely related and well-documented 6-bromo-1H-indazole scaffold to illustrate the potential of this class of compounds.
The 6-Bromo-1H-Indazole Core: A Privileged Scaffold
The 1H-indazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to bind to the ATP-binding pocket of a wide array of protein kinases.[2] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase domain, a key determinant of binding affinity.[1]
The strategic placement of a bromine atom at the 6-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1][2] This allows for the introduction of diverse aryl, heteroaryl, and amino substituents to probe the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and modulating selectivity.[1] Further substitution, such as the introduction of an iodine atom at the 4-position, provides an additional, often more reactive, site for similar cross-coupling reactions, allowing for a multi-directional approach to inhibitor design.
Synthesis of Halogenated Indazole Building Blocks
The synthesis of halogenated indazoles is a critical first step in the development of kinase inhibitors based on this scaffold. Below are representative protocols for the synthesis of key intermediates.
Large-Scale Synthesis of 6-Bromo-1H-indazole
A robust method for the gram-scale synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3]
Experimental Protocol:
-
Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.
-
Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Synthesis of 6-Bromo-3-iodo-1H-indazole
Iodination at the 3-position of 6-bromo-1H-indazole creates a valuable intermediate for further functionalization.[4]
Experimental Protocol:
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Add a solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture and stir at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will precipitate a white solid.
-
Filter and dry the solid to give intermediate 6-bromo-3-iodo-1H-indazole (yield 71.2%).[4]
Application in Kinase Inhibitor Synthesis
The halogenated indazole core is a versatile starting point for the synthesis of a wide range of kinase inhibitors. The bromine and iodine atoms serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to optimize potency and selectivity.
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the indazole core and aryl or heteroaryl boronic acids.[1]
Experimental Protocol:
-
In a reaction vessel, combine the bromo-iodo-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
The crude product can be purified by silica gel column chromatography.
Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: A generalized workflow for the discovery of kinase inhibitors.
Key Kinase Targets and Signaling Pathways
Derivatives of the 6-bromo-1H-indazole scaffold have shown potent inhibitory activity against several clinically relevant kinases, including AXL and c-Met, which are implicated in cancer progression and drug resistance.
AXL Kinase
AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, promoting cell survival, proliferation, and migration.[5][6]
AXL Signaling Pathway
Caption: Simplified AXL signaling cascade and point of inhibition.
c-Met Kinase
The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a crucial role in cell growth, motility, and invasion.[7] Dysregulation of the HGF/c-Met axis is a hallmark of many cancers.
c-Met Signaling Pathway
Caption: Key downstream pathways of c-Met signaling.
Quantitative Analysis of Indazole-Based Kinase Inhibitors
The inhibitory activity of kinase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required for 50% inhibition in vitro. The following tables summarize the IC50 values for representative indazole-based kinase inhibitors.
Table 1: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| Axitinib | VEGFR2 | 0.2 - 1.6 | Cell-free / Endothelial Cells |
| Axitinib | VEGFR3 | 0.1 - 1.6 | Cell-free / Endothelial Cells |
| Axitinib | PDGFRβ | 1.6 | Cell-free |
| Axitinib | c-Kit | 1.7 | Cell-free |
| Pazopanib | VEGFR1 | 15 | Cell-free |
| Pazopanib | VEGFR2 | 30 | Cell-free |
| Pazopanib | VEGFR3 | 47 | Cell-free |
| Pazopanib | PDGFRβ | 84 | Cell-free |
| Pazopanib | c-Kit | 74 | Cell-free |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols for Biological Evaluation
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay such as ADP-Glo™.
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor dilutions or DMSO (for controls).
-
Enzyme and Substrate Addition: Add 2 µL of the target kinase (e.g., AXL or c-Met) and 2 µL of a substrate/ATP mix. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Phospho-Kinase Assay (Western Blot)
This protocol is for detecting the phosphorylation status of a target kinase in cells treated with an inhibitor.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH). Quantify the band intensities to determine the effect of the inhibitor on kinase phosphorylation.
Conclusion
The 6-bromo-1H-indazole scaffold and its derivatives, such as this compound, are highly valuable and versatile starting materials for the synthesis of novel kinase inhibitors. Their proven utility in developing potent inhibitors against critical cancer targets underscores their importance in drug discovery. The protocols and data presented in this guide provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Synthetic Routes for 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available and potential synthetic routes for 6-bromo-4-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a direct, published protocol for this specific molecule, this review focuses on established methods for the synthesis of the core scaffold and analogous functionalization reactions, offering plausible pathways for its preparation.
Introduction
The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound presents a unique combination of functionalities that can be exploited for further chemical modifications, such as cross-coupling reactions, making it a valuable building block for the synthesis of complex pharmaceutical agents. This document outlines the synthesis of the key starting material, 6-bromo-1H-indazole, and explores potential strategies for the regioselective introduction of an iodine atom at the 4-position.
Synthesis of the Starting Material: 6-Bromo-1H-indazole
A robust and scalable synthesis of 6-bromo-1H-indazole has been reported, proceeding from 4-bromo-2-methylaniline. This method involves a diazotization and cyclization sequence.
Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole
-
Step 1: Acetylation of 4-bromo-2-methylaniline:
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
-
Step 2: Diazotization and Cyclization:
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
-
-
Step 3: Work-up and Hydrolysis:
-
Remove the volatile components from the reaction mixture under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
-
Step 4: Isolation and Purification:
-
Cool the acidic mixture to 20°C.
-
Adjust the pH to 11 by adding a 50%
-
Methodological & Application
Application Notes: Selective Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-bromo-1H-indazoles
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The targeted functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures. This protocol details a method for the selective Suzuki-Miyaura coupling reaction of 6-Bromo-4-iodo-1H-indazole with various boronic acids. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a selective reaction at the C4 position of the indazole ring.[1][2][3] This chemoselectivity provides a direct route to 4-aryl-6-bromo-1H-indazoles, which are valuable intermediates for further diversification.
Principle of the Method
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[2][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]
In the case of this compound, the oxidative addition is expected to occur preferentially at the more labile carbon-iodine bond over the stronger carbon-bromine bond, leading to the selective formation of the 4-coupled product.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the selective Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature for other halo-indazoles.[5][6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4-6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O (3:1.5:0.5) | 100 | 3-5 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O (4:1) | 80 | 6-8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4-6 | 82-92 |
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (argon or nitrogen line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Degassing: Sparge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (this compound) indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-aryl-6-bromo-1H-indazole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the selective Suzuki coupling of this compound.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Procedure for Selective Sonogashira Reaction Using 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for performing a selective Sonogashira cross-coupling reaction on 6-Bromo-4-iodo-1H-indazole. The protocol prioritizes the selective alkynylation at the more reactive C4-iodo position, leaving the C6-bromo position intact for subsequent functionalization. This method is crucial for the synthesis of diverse indazole-based compounds, which are significant scaffolds in medicinal chemistry. The following sections detail the necessary reagents, equipment, step-by-step procedure, and expected outcomes, supported by tabulated data and a workflow diagram.
Introduction
The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] For dihalogenated substrates such as this compound, the significant difference in the reactivity of the carbon-halogen bonds (C-I > C-Br) allows for highly selective transformations.[1][2] This regioselectivity is instrumental in synthetic strategies that require sequential, site-specific modifications of a core structure. The indazole moiety is a prevalent feature in many biologically active compounds, making the development of efficient synthetic routes to its derivatives a key focus in drug discovery. In some cases, protection of the indazole nitrogen may be necessary to achieve optimal yields in Sonogashira couplings.[4]
Data Presentation
The following tables summarize the reagents, conditions, and representative yields for the selective Sonogashira reaction at the C4-position of this compound. The data is based on established protocols for analogous dihaloheterocycles.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting material. |
| Terminal Alkyne | ≥97% | Commercially Available | e.g., Phenylacetylene, 1-Hexyne, etc. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ≥98% | Commercially Available | Palladium catalyst. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Co-catalyst. |
| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercially Available | Base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Co-solvent. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Prepared in-house | For workup. |
| Brine | N/A | Prepared in-house | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | Drying agent. |
| Celite® | N/A | Commercially Available | Filtration aid. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere. |
Table 2: Reaction Parameters for Selective C4-Alkynylation
| Parameter | Value |
| Substrate | This compound (1.0 equiv) |
| Alkyne | 1.1 - 1.5 equiv |
| Palladium Catalyst (Pd(PPh₃)₄) | 0.02 - 0.05 equiv (2-5 mol%) |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 equiv (4-10 mol%) |
| Base | Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF) / DIPA mixture |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Representative Yields for the Synthesis of 6-Bromo-4-(alkynyl)-1H-indazoles
| Alkyne | Product | Reaction Conditions | Yield (%) |
| Phenylacetylene | 6-Bromo-4-(phenylethynyl)-1H-indazole | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIPA/THF, RT, 4h | ~85-95 |
| 1-Hexyne | 6-Bromo-4-(hex-1-yn-1-yl)-1H-indazole | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIPA/THF, RT, 6h | ~80-90 |
| (Trimethylsilyl)acetylene | 6-Bromo-4-((trimethylsilyl)ethynyl)-1H-indazole | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIPA/THF, RT, 3h | ~90-98 |
| 3-Hydroxy-3-methyl-1-butyne | 4-(6-Bromo-1H-indazol-4-yl)-2-methylbut-3-yn-2-ol | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIPA/THF, RT, 5h | ~75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific alkyne and reaction conditions.
Experimental Protocols
1. Preparation of Reagents and Glassware:
-
Ensure all glassware (Schlenk flask, condenser, syringes, etc.) is thoroughly dried in an oven at >100 °C overnight and cooled under a stream of inert gas (argon or nitrogen).
-
All solvents and liquid reagents should be anhydrous.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.10 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) and anhydrous diisopropylamine (DIPA) via syringe. A typical solvent ratio is 1:1 THF to DIPA.
-
Stir the mixture at room temperature for 10-15 minutes to allow for dissolution and catalyst pre-activation.
3. Addition of the Terminal Alkyne:
-
Slowly add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
For highly exothermic reactions, the flask may be cooled in an ice bath during the addition.
4. Reaction Monitoring:
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but this may slightly decrease the selectivity.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The disappearance of the starting material (this compound) indicates the completion of the reaction.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the amine base and copper salts.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6-Bromo-4-(alkynyl)-1H-indazole.
Mandatory Visualization
Caption: Workflow for the selective Sonogashira reaction.
Signaling Pathways and Logical Relationships
Caption: Catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The functionalization of the indazole core through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of diverse derivatives, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.[1][3] This document provides detailed application notes and protocols for the selective palladium-catalyzed cross-coupling reactions of 6-Bromo-4-iodo-1H-indazole, a versatile building block for the synthesis of novel pharmaceutical candidates.
The presence of two different halogen substituents at the C4 and C6 positions of the indazole ring offers the opportunity for sequential and site-selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[4] This inherent difference in reactivity allows for selective coupling reactions to be performed at the more reactive C4-iodo position, leaving the C6-bromo position intact for subsequent transformations.
Scope and Selectivity
This guide covers four major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle, initial cross-coupling reactions are expected to occur selectively at the C4-position of this compound. Subsequent modification of the C6-position can be achieved under more forcing reaction conditions.
Data Presentation: Predicted Reaction Conditions and Outcomes
The following tables summarize the predicted reaction conditions for the selective functionalization of this compound. These conditions are extrapolated from literature precedents on similar dihalogenated and mono-halogenated indazole systems.[1][5][6][7]
Table 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High |
| Vinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 2-4 | Moderate to High |
| Alkylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | Moderate |
Table 2: Selective Sonogashira Coupling at the C4-Iodo Position
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 25-50 | 6-12 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | THF | 25 | 8 | High |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 12 | Moderate to High |
Table 3: Selective Heck Coupling at the C4-Iodo Position
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 80-100 | 12-24 | Moderate |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 24 | Moderate to High |
| Acrylonitrile | Pd(OAc)₂ (5) | - | K₂CO₃ | NMP | 100 | 18 | Moderate |
Table 4: Selective Buchwald-Hartwig Amination at the C4-Iodo Position
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Primary Amine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 65 | 12-24 | High |
| Secondary Amine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu | Toluene | 80-100 | 12-24 | High |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | Moderate to High |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. The quality of the catalyst, ligands, and reagents is crucial for the success of these reactions. N-protection of the indazole may be required for certain substrates and coupling partners to avoid side reactions and improve yields.[5]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.[1]
-
Add K₂CO₃ (2 equivalents) to the solution.[1]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture under an inert atmosphere.[1]
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Protocol 2: Selective Sonogashira Coupling at the C4-Position
This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a heat-gun-dried and argon-flushed flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[6]
-
Dissolve the solids in anhydrous toluene and triethylamine.[6]
-
Add the terminal alkyne (1.2 - 1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring the progress by TLC.[6]
-
Once the reaction is complete, quench with water.[6]
-
Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂) (3 x 10 mL).[6]
-
Combine the organic phases and dry with anhydrous Na₂SO₄.[6]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol details a general procedure for the Buchwald-Hartwig amination of a primary amine with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%) OR BrettPhos precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the primary amine (1.2 equiv), and the palladium catalyst/ligand system.[2]
-
Evacuate and backfill the tube with an inert gas three times.[2]
-
Add anhydrous THF via syringe.[2]
-
Add LiHMDS (1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.[2]
-
Seal the tube and heat the reaction mixture to 65 °C.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[2]
-
Extract with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Selective cross-coupling reactions at the C4-iodo position.
Caption: Sequential functionalization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Indazoles from 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective synthesis of substituted indazoles utilizing 6-Bromo-4-iodo-1H-indazole as a versatile starting material. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and regioselective functionalization of the indazole scaffold. This approach is of significant interest for the generation of diverse molecular libraries for drug discovery and development.
Introduction
The indazole core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce a variety of substituents at specific positions of the indazole ring is crucial for modulating the pharmacological properties and exploring structure-activity relationships (SAR). This compound is a particularly useful building block as the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This differential reactivity allows for the selective functionalization at the C-4 position while leaving the C-6 bromine available for subsequent transformations.
This application note details protocols for the selective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions at the C-4 position of this compound.
Selective Functionalization Strategy
The synthetic strategy hinges on the higher reactivity of the aryl-iodide bond compared to the aryl-bromide bond in the oxidative addition step of the palladium catalytic cycle. By carefully selecting the reaction conditions, one can achieve selective coupling at the C-4 position.
Application Notes: Synthesis of VEGFR-2 Inhibitors Utilizing 6-Bromo-4-iodo-1H-indazole
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Consequently, the inhibition of VEGFR-2 is a well-established and effective strategy in cancer therapy.[2] Indazole-based compounds have emerged as a prominent scaffold in the design of potent VEGFR-2 inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure. This document provides detailed protocols and application notes for the synthesis of novel VEGFR-2 inhibitors using 6-Bromo-4-iodo-1H-indazole as a key starting material. The dual halogenation at the 4 and 6 positions of the indazole ring offers versatile handles for sequential cross-coupling reactions, enabling the synthesis of a diverse library of potential inhibitors.
Core Structure and Synthetic Strategy
The general synthetic approach involves the use of this compound as a central scaffold. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl or heteroaryl moieties at a specific position, followed by a subsequent coupling at the other halogenated site to build the final inhibitor structure.
Data Presentation: In Vitro Inhibitory Activity of Indazole-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of various indazole derivatives against VEGFR-2. The data is compiled from publicly available literature and serves as a benchmark for newly synthesized compounds.
| Compound/Drug | Target | IC50 (nM) | Source |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [3] |
| Pazopanib | VEGFR-2 | 30 | [3] |
| Sorafenib | VEGFR-2 | 53.65 | [4] |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [3] |
| Derivative W12 | VEGFR-2 | < 5 | [3] |
| Derivative W17 | VEGFR-2 | < 5 | [3] |
| Derivative W19 | VEGFR-2 | < 5 | [3] |
| Derivative W20 | VEGFR-2 | < 5 | [3] |
| Derivative W2 | VEGFR-2 | < 10 | [3] |
| Derivative W23 | VEGFR-2 | < 10 | [3] |
| Other Indazole Derivatives | |||
| Compound 30 | VEGFR-2 | 1.24 | [2] |
| Compound 6 (nicotinamide-based) | VEGFR-2 | 60.83 | [4] |
| Compound 10 (nicotinamide-based) | VEGFR-2 | 63.61 | [4] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as experimental conditions may vary.[3]
Experimental Protocols
Synthesis of a Representative VEGFR-2 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a bi-aryl substituted indazole, a common motif in VEGFR-2 inhibitors, starting from this compound. The procedure is adapted from established methods for Suzuki-Miyaura coupling on halo-indazoles.[5][6]
Step 1: Selective Suzuki-Miyaura Coupling at the 4-position
-
Objective: To selectively introduce an aryl group at the more reactive C-I bond of the indazole core.
-
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2) (0.05 equiv.)
-
Sodium carbonate (Na2CO3) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Add the Pd(dppf)Cl2 catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-bromo-1H-indazole intermediate.
-
Step 2: Second Suzuki-Miyaura Coupling at the 6-position
-
Objective: To introduce a second aryl or heteroaryl group at the C-Br bond.
-
Materials:
-
4-Aryl-6-bromo-1H-indazole from Step 1 (1.0 equiv.)
-
Second aryl- or heteroarylboronic acid or ester (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv.)
-
Potassium carbonate (K2CO3) (2.0 equiv.)
-
Degassed solvent (e.g., DMF or 1,4-dioxane/water)
-
-
Procedure:
-
Follow a similar procedure as in Step 1, combining the 4-aryl-6-bromo-1H-indazole, the second boronic acid/ester, and the base in a reaction vessel under an inert atmosphere.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the mixture, typically at a slightly higher temperature (e.g., 100-120°C) if the C-Br bond is less reactive, and stir until the starting material is consumed.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final product by column chromatography or recrystallization.
-
In Vitro VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of synthesized compounds against VEGFR-2 kinase.[3]
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)
-
White 96-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix for each well containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add 5 µL of the test inhibitor solution (in various concentrations) to the designated wells. For "Positive Control" and "Blank" wells, add 5 µL of the diluent (e.g., 1x Kinase Buffer with DMSO).
-
To the "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Incubate the plate at 30°C for 45 minutes to initiate the kinase reaction.
-
Add 50 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Cover the plate and incubate at room temperature for 15 minutes.
-
Read the luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[3]
-
Materials:
-
Human cancer cell line (e.g., HUVEC, HepG2, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of VEGFR-2 inhibitors.
References
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note and Protocol: Purification of 6-Bromo-4-iodo-1H-indazole by Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-4-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules, including kinase inhibitors for therapeutic applications. The purity of this intermediate is critical as it directly impacts the yield and purity of subsequent reaction steps and the final active pharmaceutical ingredient (API). Crystallization is a robust and scalable purification technique for solid organic compounds, making it an ideal method for obtaining high-purity this compound. This process leverages the differences in solubility between the target compound and impurities in a selected solvent system at varying temperatures.
The fundamental principle of crystallization is based on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor). The selection of an appropriate solvent is paramount for successful purification, ideally one that dissolves the compound well at high temperatures but poorly at low temperatures.
This document provides a detailed protocol for the purification of this compound by crystallization, including a systematic approach to solvent screening and a comprehensive experimental workflow.
Experimental Protocols
Protocol 1: Solvent Screening
Objective: To identify an optimal solvent or solvent system for the crystallization of this compound.
Materials:
-
Crude this compound
-
Selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, acetonitrile, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of clean, dry test tubes.
-
To each test tube, add a different solvent dropwise at room temperature while vortexing to assess solubility. A suitable solvent will exhibit low solubility at ambient temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube using a heating block or water bath.
-
Continue to add the solvent in small portions to the heated test tube until the solid completely dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to observe crystal formation.
-
Evaluate each solvent based on the quality and quantity of the crystals formed. An ideal solvent will yield a good recovery of well-formed crystals upon cooling.
Protocol 2: Crystallization Procedure
Objective: To purify crude this compound using the optimal solvent identified in Protocol 1.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., acetonitrile, ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Reflux condenser (recommended for volatile solvents)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required to form a saturated solution.[1] If using a volatile solvent, attach a reflux condenser to the flask to prevent solvent loss.
-
Cooling and Crystallization: Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Avoid disturbing the flask during this cooling period.
-
Maximizing Yield: After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be a crystalline solid.
Data Presentation
The following tables summarize the key parameters and potential outcomes for the purification of this compound by crystallization.
Table 1: Solvent Screening Observations (Hypothetical Data)
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Remarks |
| Methanol | Sparingly Soluble | Soluble | Fine Needles | Potential Solvent |
| Ethanol | Sparingly Soluble | Soluble | Prismatic Crystals | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor Recovery | Not Ideal |
| Heptane | Insoluble | Sparingly Soluble | - | Poor Solvent |
| Acetonitrile | Sparingly Soluble | Soluble | Well-formed Crystals | Good Candidate[2] |
| Water | Insoluble | Insoluble | - | Not Suitable |
Table 2: Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very pure and slow to crystallize. | - Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.[1] |
| Compound "oils out" | - The solution is cooling too quickly.- The compound is significantly impure. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a pre-purification step (e.g., column chromatography) if impurity levels are high.[1] |
| Low Recovery | - The compound has significant solubility in the cold solvent.- Insufficient cooling time. | - Ensure the solution is thoroughly cooled in an ice bath.- Minimize the amount of cold solvent used for washing the crystals. |
Visualizations
Experimental Workflow for Crystallization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of 6-Bromo-4-iodo-1H-indazole Derivatives Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Bromo-4-iodo-1H-indazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active compounds, including kinase inhibitors.[1][2][3] The purity of these intermediates is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a fundamental and widely used technique for the purification of these compounds from reaction mixtures, effectively removing byproducts, unreacted starting materials, and isomeric impurities.[4][5] These application notes provide a detailed overview and generalized protocols for the purification of this compound derivatives using various column chromatography techniques.
Data Presentation: Comparison of Chromatographic Conditions for Indazole Derivatives
| Compound | Stationary Phase | Mobile Phase / Eluent | Observations | Reference |
| 6-Bromo-1H-indazole-3-carboxaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | Effective for purification of the crude product. | [6] |
| (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Silica Gel | Not specified | Used for the purification of a Suzuki coupling product. | [2] |
| 6-Bromo-1-methyl-1H-indazole | Silica Gel | Hexane / Ethyl Acetate (gradient) | Applied for purification after an N-methylation reaction. | [7] |
| 6-Bromo-1-methyl-4-nitro-1H-indazole | Silica Gel | Hexane / Ethyl Acetate (gradient) | Used to purify the nitrated product. | [7] |
| General 3-Substituted 1H-indazoles | Silica Gel | Petroleum Ether / Ethyl Acetate | General method for purifying various indazole derivatives. | [8] |
Note: The optimal conditions for a specific this compound derivative may vary depending on the other substituents on the molecule. Method development and optimization are essential.
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Purification of this compound Derivatives
This protocol describes a standard flash chromatography procedure on silica gel, a common and effective method for the routine purification of indazole derivatives.[4][5]
Materials:
-
Crude this compound derivative
-
Silica gel (100-200 mesh or 230-400 mesh for higher resolution)[9]
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of Hexane:EtOAc) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC, spotting collected fractions to identify which ones contain the purified product.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, starting with 95:5 Hexane:EtOAc and gradually increasing to 90:10, 80:20, etc.
-
-
Isolation of Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Assess the purity of the final product using HPLC, NMR, or Mass Spectrometry.[1]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For high-purity requirements, preparative HPLC can be used for purification.[5] The following is a general analytical HPLC method that can be adapted for purity assessment and as a starting point for developing a preparative method.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN) - HPLC grade
-
Water - HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and run a linear gradient to a higher concentration of B (e.g., 10:90) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength or use a diode array detector. A common starting point is 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample and run the HPLC method.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks.
-
Purity can be estimated by the relative peak area of the main component.
-
Visualizations
Experimental Workflow for Purification
Caption: Workflow for column chromatography purification.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
Application Note: A Scalable, Multi-Step Synthesis of 6-Bromo-4-iodo-1H-indazole for Pharmaceutical Research
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The compound 6-Bromo-4-iodo-1H-indazole is a highly valuable, functionalized building block for pharmaceutical research and drug development. The strategic placement of bromine and iodine atoms offers orthogonal handles for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed, four-step protocol for the large-scale synthesis of this compound, starting from commercially available materials. The described methodology is designed to be scalable and reproducible for application in a drug discovery or process chemistry setting.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the multi-step synthesis of this compound.
Table 1: Synthesis of 6-Bromo-1H-indazole (Step 1)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 4-bromo-2-methylaniline | [3] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite | [3] |
| Solvent | Chloroform, Heptane | [3] |
| Reaction Temperature | Reflux at 68°C | [3] |
| Reaction Time | 20 hours | [3] |
| Typical Yield | High | [3] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | |
Table 2: Synthesis of 6-Bromo-4-nitro-1H-indazole (Step 2)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 6-Bromo-1H-indazole | [4] |
| Key Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | [4] |
| Solvent | Sulfuric Acid | [4] |
| Reaction Temperature | 0-5°C | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | Good to High |
| Purity Assessment | NMR, TLC |[4] |
Table 3: Synthesis of 6-Bromo-1H-indazol-4-amine (Step 3)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 6-Bromo-4-nitro-1H-indazole | [4] |
| Key Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | 60-70°C | [4] |
| Reaction Time | 2-3 hours | [4] |
| Typical Yield | High |
| Purity Assessment | TLC, NMR |[4] |
Table 4: Synthesis of this compound (Step 4)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 6-Bromo-1H-indazol-4-amine | [5] |
| Key Reagents | Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Hydrochloric Acid | [5] |
| Solvent | Water | [5] |
| Reaction Temperature | 0°C to 40°C | [5] |
| Reaction Time | 3 hours | [5] |
| Typical Yield | Moderate to Good (Estimated 70-80%) | [5] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Large-Scale Synthesis of 6-Bromo-1H-indazole
This protocol is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3]
-
Acetylation: In a suitable large-scale reactor, dissolve 4-bromo-2-methylaniline (e.g., 1.0 kg, 5.38 mol) in chloroform (7.4 L). Cool the solution and add acetic anhydride (1.15 L, 12.2 mol) while maintaining the internal temperature below 40°C.
-
Cyclization: To the resulting mixture, add potassium acetate (154 g, 1.57 mol) followed by isoamyl nitrite (1.55 L, 11.6 mol). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or HPLC.
-
Work-up and Hydrolysis: After completion, cool the mixture to 25°C. Remove volatile components under reduced pressure. To the residue, add water and perform an azeotropic distillation. Add concentrated hydrochloric acid (5.3 L) and heat the mixture to 50-55°C to effect hydrolysis.
-
Isolation: Cool the acidic mixture to 20°C. Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[3]
Step 2: Nitration of 6-Bromo-1H-indazole to 6-Bromo-4-nitro-1H-indazole
This procedure involves the regioselective nitration at the C4 position.[4]
-
Dissolution: In a flask equipped for low-temperature reactions, slowly add 6-Bromo-1H-indazole (e.g., 1.0 kg, 5.08 mol) to concentrated sulfuric acid (10 L) while maintaining cooling in an ice/salt bath. Stir until all solid has dissolved.
-
Nitrating Mixture Addition: Cool the solution to 0-5°C. In a separate vessel, prepare a pre-cooled mixture of concentrated nitric acid (0.76 L) and concentrated sulfuric acid (0.76 L). Add this nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor progress by TLC.
-
Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 6-Bromo-4-nitro-1H-indazole.[4]
Step 3: Reduction to 6-Bromo-1H-indazol-4-amine
This step uses a standard tin(II) chloride reduction of the nitro group.[4]
-
Reaction Setup: In a large reactor, suspend 6-Bromo-4-nitro-1H-indazole (e.g., 1.0 kg, 4.13 mol) and tin(II) chloride dihydrate (4.66 kg, 20.65 mol) in ethanol (20 L).
-
Acidification and Heating: Add concentrated hydrochloric acid (8.2 L) and stir the mixture at room temperature. Heat the reaction to 60-70°C for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Neutralization and Extraction: Cool the mixture in an ice bath. Carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is >8. Extract the product with ethyl acetate (3 x 20 L).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-1H-indazol-4-amine.[4]
Step 4: Sandmeyer Reaction to this compound
This final step converts the 4-amino group to the 4-iodo group via a diazotization-iodination sequence, adapted from a similar procedure.[5]
-
Diazotization: Prepare a suspension of 6-Bromo-1H-indazol-4-amine (e.g., 1.0 kg, 4.72 mol) in water (18 L) and concentrated hydrochloric acid (2.1 L) in a reactor and cool to 0°C. Prepare a solution of sodium nitrite (390 g, 5.66 mol) in water (1.8 L) and add it dropwise to the amine suspension while maintaining the temperature at 0°C. Stir for an additional 30 minutes.
-
Iodination: In a separate vessel, dissolve potassium iodide (940 g, 5.66 mol) in water (1.8 L). Add this solution to the diazonium salt mixture. Allow the reaction to warm to room temperature and then heat to 40°C for 2 hours, stirring vigorously.
-
Work-up and Isolation: Cool the reaction mixture to 0°C. Adjust the pH to >10 with a 3N sodium hydroxide solution to precipitate the product. Filter the solid, wash with a 10% sodium thiosulfate solution to remove excess iodine, and then with cold water. Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for N-Alkylation of 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, making the synthesis and functionalization of indazole derivatives a critical area of research in medicinal chemistry and drug development. N-alkylation of the indazole ring is a common strategy to modulate the physicochemical and biological properties of these molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the 1H-indazole tautomer, which is generally more thermodynamically stable than the 2H-tautomer, often leads to the formation of a mixture of N-1 and N-2 regioisomers.[1][2][3][4] The regiochemical outcome of the N-alkylation of 6-bromo-4-iodo-1H-indazole is influenced by a delicate interplay of steric and electronic effects of the substituents, as well as the choice of base, solvent, and alkylating agent.[1][2][3] This document provides a detailed overview of reaction conditions and experimental protocols for the selective N-alkylation of this compound.
Factors Influencing Regioselectivity
The selective N-alkylation of indazoles is a well-studied area, and the principles can be applied to the specific case of this compound. The key factors that govern the N-1 versus N-2 selectivity are:
-
Base and Solvent System: This is a critical determinant of regioselectivity.[5] For preferential N-1 alkylation, a combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often effective.[1][3][5] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering alkylation at this position.[5] In contrast, the use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N-1 and N-2 isomers.
-
Nature of the Alkylating Agent: While primary alkyl halides are commonly used, the structure of the electrophile can also influence the N-1/N-2 ratio.
-
Substituent Effects: The electronic properties of the substituents on the indazole ring play a significant role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.
Data Presentation: Summary of Reaction Conditions
The following tables summarize various reaction conditions for the N-alkylation of substituted indazoles. These conditions can serve as a starting point for the optimization of the N-alkylation of this compound.
Table 1: Conditions Favoring N-1 Alkylation
| Base | Solvent | Alkylating Agent | Temperature | Comments |
| NaH | THF | Alkyl Bromide | 0 °C to rt | Generally provides high N-1 selectivity.[1][2][3][5] |
| NaH | THF | Alkyl Tosylate | rt to 50 °C | Effective for a range of alkyl tosylates. |
Table 2: Conditions that May Produce N-1/N-2 Mixtures or Favor N-2 Alkylation
| Base | Solvent | Alkylating Agent | Temperature | Comments |
| K₂CO₃ | DMF | Alkyl Halide | rt to 120 °C | Often leads to mixtures of N-1 and N-2 isomers.[6][7] |
| Cs₂CO₃ | DMF | Alkyl Halide | rt to 90 °C | Can produce mixtures, with the ratio dependent on the substrate.[2][8] |
| DBU | MeCN | Alkyl Halide | rt | May favor N-1, but can result in poor conversion.[3] |
| PPh₃, DIAD/DEAD | THF | Alcohol | 0 °C to rt | Mitsunobu conditions often favor the N-2 isomer.[1] |
Experimental Protocols
The following are detailed protocols for the N-alkylation of this compound, adapted from established procedures for other substituted indazoles.
Protocol 1: Selective N-1 Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the N-1 alkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.[9]
Protocol 2: N-Alkylation using Potassium Carbonate (Potential for N-1/N-2 Mixture)
This protocol employs milder conditions and may result in a mixture of N-1 and N-2 isomers, which would require careful separation.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.
-
Add the alkyl halide (1.2 equiv) to the suspension.
-
Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.[6]
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship between reaction conditions and expected product regioselectivity.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of the 6-Bromo-4-iodo-1H-indazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of the 6-bromo-4-iodo-1H-indazole scaffold, a versatile building block in medicinal chemistry. The inherent reactivity differences between the C-I and C-Br bonds allow for selective palladium-catalyzed cross-coupling reactions, primarily at the more labile C4-iodo position. This enables the sequential introduction of diverse functionalities, facilitating the synthesis of complex indazole derivatives for drug discovery and development.
Principle of Regioselectivity
The regioselective functionalization of the this compound core is predicated on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F . The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to a palladium(0) catalyst. By carefully selecting the reaction conditions, such as temperature, catalyst, ligand, and base, the cross-coupling reaction can be directed with high selectivity to the C4 position, leaving the C6-bromo group intact for subsequent transformations.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the this compound core and various boronic acids or their esters. The reaction is expected to proceed selectively at the C4-iodo position.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Aryl-6-bromo-1H-indazole |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12 | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 90 | 16 | 85-95 (estimated) |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 80-90 (estimated) |
Note: Yields are estimated based on similar transformations on related bromo-iodo- and halo-indazole systems. Actual yields may vary.
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding aryl boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of the inert gas.
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-6-bromo-1H-indazole.
Visualization of Suzuki-Miyaura Coupling Workflow
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 6-Bromo-4-iodo-1H-indazole
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-4-iodo-1H-indazole. The following question-and-answer format addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
Question: My Suzuki coupling reaction with this compound is showing little to no product formation. What are the common causes and how can I resolve this?
Answer:
Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst's activity, the reaction conditions, or the integrity of your reagents.
Potential Causes and Solutions:
-
Inactive Catalyst: The Palladium catalyst is the cornerstone of the reaction. Its inactivity can halt the catalytic cycle.
-
Solution 1: Catalyst Choice and Quality: While standard catalysts like Pd(PPh₃)₄ can be effective, consider using more robust and active pre-catalysts, especially those with bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf.[1] These ligands can enhance the rates of both oxidative addition and reductive elimination. Ensure your catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.
-
Solution 2: In Situ Reduction of Pd(II): If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced to the active Pd(0) species in situ. Inefficient reduction can lead to a stalled reaction. Using a Pd(0) source or a pre-catalyst designed for easy activation can circumvent this issue.
-
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2]
-
Solution: Thorough Degassing: Ensure that all solvents are thoroughly degassed prior to use by bubbling an inert gas (Argon or Nitrogen) through them or by using several freeze-pump-thaw cycles. The reaction vessel should be purged of air and maintained under a positive pressure of an inert gas throughout the setup and reaction.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and for maintaining an active catalytic species.
-
Solution 1: Base Screening: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base is also important; K₃PO₄ and Cs₂CO₃ are often more effective.
-
Solution 2: Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, Toluene/water, THF/water) is often necessary to dissolve both the organic substrates and the inorganic base.[3] The ratio of the organic solvent to water can be optimized, typically ranging from 4:1 to 10:1.
-
-
N-H Interference: The acidic proton of the indazole N-H can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst.
-
Solution: N-H Protection: If other troubleshooting steps fail, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or by N-alkylation). This can prevent undesired side reactions and improve the reaction's efficiency.
-
Issue 2: Poor Selectivity - Mixture of Mono-Substituted Products
Question: I am observing a mixture of products from the Suzuki coupling at both the 4-iodo and 6-bromo positions. How can I achieve selective coupling at the C-I bond?
Answer:
Achieving high selectivity is a common challenge with dihalogenated substrates. The relative reactivity of the C-X bonds is the primary factor governing selectivity.
General Reactivity and Solutions:
-
Inherent Reactivity (C-I > C-Br): In Suzuki-Miyaura couplings, the oxidative addition of palladium to the carbon-halogen bond is generally the selectivity-determining step. The reactivity of halogens typically follows the order: I > Br > Cl.[4] Therefore, selective coupling at the more reactive 4-iodo position is expected under standard conditions.
-
Optimizing for C-I Coupling:
-
Solution 1: Mild Reaction Conditions: Employ milder reaction conditions to favor the kinetic product. This includes using a less active catalyst system (e.g., Pd(PPh₃)₄), a weaker base, and lower reaction temperatures.
-
Solution 2: Ligand Choice: Standard phosphine ligands like PPh₃ often provide good selectivity for the C-I bond.
-
Issue 3: Achieving "Unconventional" Selectivity at the C-Br Bond
Question: My goal is to perform the Suzuki coupling selectively at the 6-bromo position, leaving the iodo group intact. How can I reverse the natural reactivity?
Answer:
Switching the site-selectivity from the more reactive C-I bond to the less reactive C-Br bond is a significant challenge but can be achieved through "catalyst control."[5]
Strategies for C-Br Selective Coupling:
-
Solution 1: Ligand-Controlled Selectivity: The choice of ligand can dramatically influence the site of oxidative addition.
-
Bulky/Electron-Rich Ligands: In some systems, bulky and electron-rich ligands can favor coupling at the less reactive site. Experiment with ligands such as Xantphos, or specific N-heterocyclic carbene (NHC) ligands, as these have been shown to alter selectivity in dihaloheterocycles.[1]
-
Bidentate Ligands: Bidentate phosphine ligands like dppf can also influence selectivity compared to monodentate ligands. A systematic screening of ligands is often necessary.
-
-
Solution 2: Catalyst Speciation: The nature of the active palladium species can affect selectivity. For instance, the formation of palladium clusters or nanoparticles, which can be influenced by the ligand-to-palladium ratio, may lead to different selectivity outcomes compared to mononuclear palladium complexes.[4][6]
Issue 4: Formation of Side Products (Dehalogenation and Homocoupling)
Question: My reaction is yielding significant amounts of dehalogenated starting material (1H-indazole with either the iodo or bromo group replaced by hydrogen) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
Answer:
Dehalogenation and boronic acid homocoupling are common side reactions in Suzuki couplings.
Minimizing Side Products:
-
Dehalogenation (Proto-dehalogenation): This occurs when the organopalladium intermediate reacts with a proton source.
-
Solution 1: Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as residual water can be a proton source.
-
Solution 2: Choice of Base: Avoid bases that can generate water or act as hydride sources. Using an anhydrous base like K₃PO₄ can be beneficial.
-
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.[7]
-
Solution 1: Rigorous Degassing: As mentioned in Issue 1, ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Solution 2: Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway.
-
Summary of Reaction Conditions for Suzuki Coupling of Haloindazoles
The following table summarizes conditions from the literature for Suzuki couplings on related haloindazole systems, which can serve as a starting point for optimization.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/Water | 80 | 2 | High |
| 3-Iodo-1H-indazole | Various Arylboronic acids | PdCl₂(dppf) | - | K₂CO₃ | BMImBF₄ | 110 | 2 | 80-95 |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | - | Cs₂CO₃ | Dioxane/Water | 150 (MW) | 0.5 | 88 |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various Arylboronic acids | Pd(dppf)Cl₂·DCM (5) | - | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | 35-90+ |
Experimental Protocols
Representative Protocol for Selective Suzuki Coupling at the 4-Iodo Position
Objective: To selectively synthesize 4-Aryl-6-bromo-1H-indazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv.)
-
Degassed 1,4-dioxane/water mixture (4:1)
Methodology:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Factors Influencing Site-Selectivity
Caption: Key factors influencing site-selectivity in the Suzuki coupling.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
"common side reactions in the synthesis of 6-Bromo-4-iodo-1H-indazole derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-iodo-1H-indazole derivatives. Our aim is to address specific issues that may be encountered during experimentation, with a focus on common side reactions and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound can be challenging regarding regioselectivity. The most common side reactions include the formation of other positional isomers of iodo-6-bromo-1H-indazole, such as the 3-iodo, 5-iodo, and 7-iodo isomers.[1] Additionally, poly-iodination, where more than one iodine atom is added to the indazole ring, can occur under harsh reaction conditions. During precursor synthesis steps, such as N-alkylation, a mixture of N1 and N2 isomers is a common issue.[2]
Q2: Why is regioselectivity a major challenge in the direct iodination of 6-Bromo-1H-indazole?
A2: The indazole ring has multiple reactive positions for electrophilic substitution. The electronic properties of the bromine substituent at the C6 position are not strongly directing towards the C4 position for iodination. The C3 position is often more susceptible to electrophilic attack.[3][4] This leads to a mixture of isomers that can be difficult to separate.
Q3: Are there alternative synthetic routes to improve the regioselectivity for the 4-iodo isomer?
A3: Yes, a multi-step approach is often employed to achieve better regioselectivity. This typically involves:
-
Nitration of 6-bromo-1H-indazole at the C4 position.
-
Reduction of the 4-nitro group to a 4-amino group.
-
A Sandmeyer reaction on the 4-amino-6-bromo-1H-indazole to introduce the iodine atom specifically at the C4 position.[5]
Q4: I am getting a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity?
A4: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.
-
For N1-alkylation: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-isomer.[2][6]
-
For N2-alkylation: The presence of an electron-withdrawing group at the C7 position can direct alkylation to the N2 position.[6]
Q5: How can I effectively separate the desired this compound from its isomers?
A5: Separation of positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Experimenting with different solvent systems (e.g., gradients of ethyl acetate in heptane or methanol in dichloromethane) can improve separation.[1]
-
Recrystallization: Fractional crystallization from a suitable mixed solvent system can be effective for separating isomers if their solubilities are sufficiently different. A patent suggests that mixed solvents can be effective for separating indazole isomers.[7]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Direct Iodination
| Potential Cause | Troubleshooting Strategy |
| Formation of multiple iodo-isomers | Optimize reaction conditions (temperature, reaction time, stoichiometry of iodinating agent) to favor the 4-iodo isomer. Consider using a milder iodinating agent. If regioselectivity remains poor, switch to a multi-step synthesis via the 4-aminoindazole intermediate. |
| Poly-iodination | Use a stoichiometric amount of the iodinating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
| Decomposition of starting material or product | Use milder reaction conditions (lower temperature, less reactive iodinating agent). Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to oxidation. |
Problem 2: Incomplete Nitration of 6-Bromo-1H-indazole at the C4 Position
| Potential Cause | Troubleshooting Strategy |
| Insufficiently strong nitrating conditions | Increase the concentration of nitric acid or use a stronger nitrating agent (e.g., fuming nitric acid in sulfuric acid). |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for the formation of side products. |
| Short reaction time | Extend the reaction time and monitor the progress by TLC or LC-MS. |
Problem 3: Poor Yield in the Sandmeyer Iodination of 4-Amino-6-bromo-1H-indazole
| Potential Cause | Troubleshooting Strategy |
| Incomplete diazotization | Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt | Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or direct sunlight. |
| Inefficient displacement with iodide | Use a solution of potassium iodide to introduce the iodine. Ensure proper mixing and allow sufficient time for the reaction to go to completion. |
Quantitative Data
The following table summarizes typical yields for reactions involved in the synthesis of this compound derivatives. Please note that actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction Step | Product | Typical Yield (%) | Common Side Products |
| Iodination of 6-bromo-1H-indazole | 6-Bromo-3-iodo-1H-indazole | 71.2%[3] | Other positional iodo-isomers, di-iodinated products |
| N1-Alkylation of an indazole | N1-alkylated indazole | >90% (under optimized conditions)[8] | N2-alkylated isomer |
| N2-Alkylation of an indazole | N2-alkylated indazole | Up to 96% (with directing groups)[6] | N1-alkylated isomer |
Experimental Protocols
Protocol 1: Iodination of 6-Bromo-1H-indazole (to yield 3-iodo isomer as an example)
This protocol is for the synthesis of 6-bromo-3-iodo-1H-indazole and can be adapted as a starting point for optimizing the synthesis of the 4-iodo isomer.[3]
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Potassium hydroxide (KOH) (2.0 equiv.)
-
Iodine (I₂) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Aqueous solution of Na₂S₂O₄ and K₂CO₃
Procedure:
-
Dissolve 6-bromo-1H-indazole in DMF.
-
Add KOH to the solution.
-
Add a solution of I₂ in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
A white solid (6-bromo-3-iodo-1H-indazole) will precipitate.
-
Filter the solid and dry to obtain the product.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
"how to improve the yield of Sonogashira coupling with di-halogenated indazoles"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Sonogashira coupling reactions with di-halogenated indazoles.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with a di-halogenated indazole is resulting in a low yield or no product. What are the common causes and how can I improve it?
Answer: Low or no yield in a Sonogashira coupling with di-halogenated indazoles can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Below is a step-by-step troubleshooting guide:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Issue 2: Poor Selectivity (Mono- vs. Di-alkynylation)
Question: I am getting a mixture of mono- and di-alkynylated products. How can I control the selectivity for the mono-alkynylated product?
Answer: Achieving selective mono-alkynylation of a di-halogenated indazole depends on the differential reactivity of the halogen atoms. The general order of reactivity for halogens in Sonogashira coupling is I > Br > Cl.[1]
Strategies for Selective Mono-alkynylation:
-
Utilize Mixed Halides: Start with a di-halogenated indazole containing two different halogens (e.g., 5-bromo-3-iodo-indazole). The coupling will preferentially occur at the more reactive iodine-bearing position.
-
Control Reaction Temperature: Lower reaction temperatures generally favor mono-alkynylation, especially when coupling to an aryl iodide in the presence of an aryl bromide.[2] For instance, reactions with 5-bromo-3-iodoindoles exclusively functionalized the 3-position at room temperature.[2]
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the terminal alkyne.
Logical Flow for Achieving Selectivity
Caption: Logic for achieving selective mono-alkynylation.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the indazole ring?
A1: Yes, in many cases, protection of the indazole N-H is crucial to prevent side reactions and improve yield.[3][4] Without protection, the acidic proton can interfere with the catalytic cycle, and coupling at the nitrogen atom can occur. Common protecting groups include Boc (tert-butyloxycarbonyl) and tosyl (p-toluenesulfonyl).[2]
Q2: What is the best catalyst system for Sonogashira coupling with di-halogenated indazoles?
A2: The optimal catalyst system can be substrate-dependent. However, a common and effective system consists of a palladium(0) or palladium(II) precatalyst and a copper(I) co-catalyst.[5] Widely used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] The addition of a phosphine ligand like triphenylphosphine (PPh₃) is also common. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands may improve the yield.
Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this?
A3: Glaser coupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[6] To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[7][8] These reactions may require different ligands or bases to achieve high yields.
Q4: Which solvent and base should I choose?
A4: The choice of solvent and base can significantly impact the reaction outcome.
-
Solvents: Polar aprotic solvents like DMF, THF, and dioxane are commonly used and often give good results.[9] The optimal solvent may need to be determined empirically for a specific substrate.
-
Bases: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically required to deprotonate the terminal alkyne.[10] Inorganic bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly in copper-free systems.[3]
Data Presentation
Table 1: Sonogashira Coupling of N-Protected 5-Bromo-3-iodoindazoles with Various Alkynes
| Entry | Indazole Protecting Group (R) | Alkyne | Product | Yield (%) |
| 1 | Boc | N-(prop-2-yn-1-yl)tosylamide | 5a | 84 |
| 2 | Boc | N,N-dimethylprop-2-yn-1-amine | 5b | 91 |
Reaction Conditions: 5-bromo-3-iodo-1-R-indazole (1 equiv), alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N/DMF (2:1), 20 °C, 12 h.
Table 2: Sequential Sonogashira Coupling on 5-Bromo-3-alkynylindazoles
| Entry | Indazole Protecting Group (R) | R² | R³ | Product | Yield (%) |
| 1 | Boc | CH₂NHTs | CH₂NMe₂ | 8a | 65 |
| 2 | Boc | CH₂NMe₂ | CH₂NHTs | 8b | 71 |
| 3 | Boc | CH₂NMe₂ | CH₂OH | 8c | 68 |
Reaction Conditions: 5-bromo-3-alkynyl-1-R-indazole (1 equiv), alkyne (2-3 equiv), PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), PPh₃ (10 mol%), Et₃N/DMF (2:1), 70 °C, 24 h.
Experimental Protocols
General Protocol for Selective Mono-Sonogashira Coupling of N-Boc-5-bromo-3-iodoindazole
This protocol is adapted from Witulski, B. et al. (2005). Synthesis.[2]
Materials:
-
N-Boc-5-bromo-3-iodoindazole
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-Boc-5-bromo-3-iodoindazole, PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a 2:1 mixture of anhydrous Et₃N and DMF via syringe.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at 20 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Di-Sonogashira Coupling of N-Boc-5-bromo-3-alkynylindazole
This protocol is adapted from Witulski, B. et al. (2005). Synthesis.[2]
Materials:
-
N-Boc-5-bromo-3-alkynylindazole
-
Terminal alkyne (2-3 equivalents)
-
PdCl₂(PPh₃)₂ (10 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-Boc-5-bromo-3-alkynylindazole, PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), and PPh₃ (10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a 2:1 mixture of anhydrous Et₃N and DMF via syringe.
-
Add the terminal alkyne (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, work up the reaction as described in the mono-alkynylation protocol.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
"minimizing byproduct formation in palladium-catalyzed reactions of indazoles"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in palladium-catalyzed reactions of indazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during palladium-catalyzed reactions of indazoles, such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H arylation reactions.
Issue 1: Low or No Conversion of the Indazole Starting Material
Question: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) with a halogenated indazole is showing low or no conversion. What are the potential causes and solutions?
Answer:
Low conversion in these reactions can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents. The unprotected N-H group of the indazole can also sometimes interfere with the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity/Decomposition | - Ensure the use of a high-purity palladium catalyst and ligand. Store them under an inert atmosphere. - For Suzuki reactions, Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[1] For Buchwald-Hartwig aminations, consider using bulky biarylphosphine ligands like RuPhos or BrettPhos.[2] - Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) and use degassed solvents to prevent catalyst oxidation.[2] |
| Suboptimal Base | - The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[1] For Buchwald-Hartwig reactions, strong non-nucleophilic bases like LiHMDS or NaOtBu are often used.[2] - Ensure the base is anhydrous and of high purity. The presence of water can affect the activity of some bases. |
| Poor Reagent Quality | - Verify the purity of the indazole starting material and the coupling partner (e.g., boronic acid, amine). Impurities can act as catalyst poisons.[3] - Ensure the correct stoichiometry of all reagents. |
| Inappropriate Reaction Conditions | - The reaction temperature may be too low for the specific substrates. Gradually increase the temperature and monitor for product formation and byproduct generation. - The reaction time may be insufficient. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
| Inhibition by Unprotected N-H | - The acidic proton of the indazole N-H can interact with the catalyst or base, inhibiting the reaction.[2] - If other troubleshooting steps fail, consider protecting the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM). |
Issue 2: Formation of Dehalogenated Byproduct
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction is producing a significant amount of the dehalogenated indazole byproduct. How can I minimize this?
Answer:
Dehalogenation (or protodehalogenation) is a common side reaction where the halide on the indazole is replaced by a hydrogen atom. This can occur through various pathways, including reaction with trace water or other proton sources.
Troubleshooting Strategies:
| Strategy | Details |
| Thorough Degassing | Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be done through several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2] |
| Stoichiometry Control | In Suzuki reactions, use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to promote the desired cross-coupling over dehalogenation. |
| Choice of Base and Solvent | The combination of base and solvent can influence the rate of dehalogenation. For example, in some cases, using a weaker base or a less polar solvent might reduce this side reaction. |
| Use of Additives | In some systems, the addition of a small amount of a halide scavenger, such as silver carbonate (Ag₂CO₃), can suppress dehalogenation in C-H arylation reactions.[4][5] |
Issue 3: Poor Regioselectivity (N1 vs. N2 Isomers)
Question: My N-arylation or N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I control the regioselectivity?
Answer:
The regioselectivity of N-substitution on the indazole ring is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions, which can favor either kinetic or thermodynamic control.[6][7] Generally, the 1H-indazole tautomer is thermodynamically more stable.[7]
Factors Influencing N1 vs. N2 Regioselectivity:
Caption: Factors influencing N1 vs. N2 alkylation outcome.
Strategies for Controlling Regioselectivity:
| Desired Isomer | Recommended Conditions | Rationale |
| N1-Substituted Indazole | - Use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF).[7] - Employ conditions that allow for thermodynamic equilibration. | This combination often favors the formation of the more thermodynamically stable N1-substituted product.[7] |
| N2-Substituted Indazole | - Use weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF).[6] - Consider a Mitsunobu reaction (alcohol, PPh₃, DIAD/DEAD), which often favors the N2 isomer.[6][7] - The presence of an electron-withdrawing group (EWG) at the C7 position can sterically hinder the N1 position and direct substitution to N2.[7][8] | These conditions often favor the kinetically controlled product, which can be the N2 isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Suzuki-Miyaura couplings of halo-indazoles?
A1: The most frequently encountered byproducts are the dehalogenated indazole (protodehalogenation) and the homocoupling product of the boronic acid.[2] To minimize dehalogenation, ensure anhydrous and oxygen-free conditions. To reduce homocoupling, control the reaction temperature and consider using a well-defined palladium precatalyst.
Q2: In Buchwald-Hartwig amination of bromo-indazoles, what side reactions should I be aware of?
A2: Besides dehalogenation, other potential side reactions include catalyst inhibition by the indazole N-H and, in some cases, the formation of triarylamines.[9] Careful selection of a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) and a suitable base (e.g., LiHMDS, NaOtBu) is crucial for a successful reaction.[2]
Q3: How can I improve the regioselectivity of C-H arylation of indazoles?
A3: The regioselectivity of C-H arylation (e.g., C3 vs. C7) can be influenced by the solvent and ligands. For instance, in some systems, a bidentate ligand in a solvent like DMA can promote C7 activation, while a phosphine ligand in water may favor C3 arylation. The presence of directing groups on the indazole ring also plays a significant role.
Q4: Is it always necessary to protect the N-H of the indazole?
A4: Not always. Many successful palladium-catalyzed couplings are performed on unprotected indazoles. However, if you are experiencing low yields, catalyst inhibition, or intractable side reactions, N-protection can be a valuable strategy to improve the outcome. The tert-butyloxycarbonyl (Boc) group is a common choice as it can be easily removed later.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Iodoindazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.[10][11]
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Methodology:
-
Reaction Setup: To a flame-dried reaction vessel, add the 3-iodo-1H-indazole, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki coupling reaction.
General Protocol for Buchwald-Hartwig Amination of a 6-Bromo-1H-indazole
This protocol is a general guideline and should be optimized for specific substrates.[2]
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Methodology:
-
Reaction Setup: To an oven-dried reaction tube, add the 6-bromo-1H-indazole, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous solvent and the amine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Signaling Pathway Diagram
The indazole scaffold is a key component in many kinase inhibitors that target signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 3-aryl-1H-indazole derivative.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Selective Cross-Coupling of 6-Bromo-4-iodo-1H-indazole
Welcome to the technical support center for the selective cross-coupling of 6-Bromo-4-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the selective functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve selective cross-coupling at the C4-iodo position of this compound, leaving the C6-bromo position intact?
A: Yes, selective cross-coupling at the C4-position is highly feasible. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This inherent difference in reactivity allows for the selective functionalization of the more reactive carbon-iodine bond over the less reactive carbon-bromine bond under carefully controlled reaction conditions.
Q2: Which type of cross-coupling reaction is most suitable for selective C4-functionalization?
A: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions can all be performed selectively at the C4-iodo position. The choice of reaction will depend on the desired substituent to be introduced (aryl, alkynyl, or amino group, respectively).
Q3: Do I need to protect the N-H of the indazole ring before performing the cross-coupling reaction?
A: While not always strictly necessary, N-protection (e.g., with a Boc or SEM group) is often recommended. The acidic N-H proton can interfere with the catalytic cycle, particularly with organometallic reagents or strong bases, leading to lower yields or catalyst deactivation. For Sonogashira couplings, N-protection is often crucial for achieving good yields.[1]
Q4: What are the most critical parameters to control for achieving high selectivity?
A: The most critical parameters are:
-
Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-I bond.
-
Reaction Time: Careful monitoring of the reaction progress is essential to prevent subsequent reaction at the C-Br bond after the initial C-I coupling is complete.
-
Catalyst System: The choice of palladium catalyst and ligand can influence both reactivity and selectivity.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material
If you are observing poor conversion of your this compound, consider the following:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is more stable. |
| Inappropriate Ligand | For Suzuki couplings, consider electron-rich, bulky phosphine ligands like XPhos or SPhos. For Buchwald-Hartwig aminations, ligands such as BrettPhos for primary amines and RuPhos for secondary amines are effective.[2] |
| Insufficiently Strong or Insoluble Base | For Suzuki couplings, screen stronger bases like Cs₂CO₃ or K₃PO₄. Ensure adequate solubility of the base in the chosen solvent system. The presence of water can be beneficial for inorganic bases like carbonates. |
| Poor Quality of Reagents | Use anhydrous and degassed solvents. Ensure the boronic acid, alkyne, or amine coupling partner is pure and has not degraded. |
| Low Reaction Temperature | While lower temperatures favor selectivity, the reaction may require a certain activation energy. Gradually increase the temperature and monitor for the onset of the reaction. |
Issue 2: Poor Selectivity (Reaction at both C4 and C6 positions)
If you are observing significant amounts of the di-substituted product, the following adjustments can be made:
| Possible Cause | Recommended Solution |
| Reaction Temperature is too High | Lower the reaction temperature. For Suzuki reactions on analogous bromo-iodo-indoles, a reduction from 80°C to 70°C significantly improved selectivity.[3] |
| Reaction Time is too Long | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the mono-substituted product is maximized. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount. |
| Ligand Choice | In some cases, the ligand can influence selectivity. Experiment with different ligands to find one that favors mono-coupling. |
Issue 3: Formation of Side Products
The formation of byproducts such as hydrodehalogenation (replacement of I or Br with H) or homocoupling of the coupling partner can be problematic.
| Side Product | Possible Cause | Recommended Solution |
| Hydrodehalogenation | Presence of a hydrogen source (e.g., water, solvent, or amine base). | Use anhydrous solvents and reagents. For Buchwald-Hartwig reactions, consider using a non-protic base. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Glaser Coupling of Alkyne (Sonogashira) | Presence of oxygen, catalyzed by the copper co-catalyst. | Rigorously exclude oxygen from the reaction. Consider running the reaction under copper-free conditions. |
Data Presentation: Optimizing Selective Suzuki-Miyaura Coupling
Table 1: Effect of Catalyst and Ligand on Selective C4-Arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield of 4-Aryl-6-bromo-1H-indazole (%) | Yield of 4,6-Diaryl-1H-indazole (%) |
| 1 | Pd(PPh₃)₄ (5) | - | 65 | 15 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | 85 | 5 |
| 3 | PdCl₂(dppf) (5) | - | 78 | 10 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | 90 | <5 |
Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 80°C, 4h.
Table 2: Effect of Base and Solvent on Selective C4-Arylation
| Entry | Base (2.0 equiv.) | Solvent | Yield of 4-Aryl-6-bromo-1H-indazole (%) | Yield of 4,6-Diaryl-1H-indazole (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 82 | 8 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 91 | <5 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 88 | 6 |
| 4 | NaOtBu | THF | 75 | 12 |
Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 80°C, 4h.
Experimental Protocols
The following are general protocols for selective cross-coupling reactions on the C4-iodo position of this compound. These should be considered as starting points for optimization.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-6-bromo-1H-indazoles.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with XPhos (4 mol%) or PdCl₂(dppf) (5 mol%))
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst and ligand under an inert atmosphere.
-
Heat the reaction mixture to a controlled temperature (start with 70-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (consumption of starting material and maximization of the mono-coupled product), cool the reaction to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Sonogashira Coupling
Objective: To synthesize 4-alkynyl-6-bromo-1H-indazoles.
Materials:
-
N-protected this compound (1.0 equiv.)
-
Terminal alkyne (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Methodology:
-
To an oven-dried Schlenk tube, add the N-protected this compound, palladium catalyst, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C), monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
Objective: To synthesize N-substituted 4-amino-6-bromo-1H-indazoles.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., BrettPhos precatalyst for primary amines, RuPhos precatalyst for secondary amines, 2 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Methodology:
-
To an oven-dried Schlenk tube, add the this compound, palladium pre-catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture with stirring (e.g., to 65-80°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, and purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for selective C4 cross-coupling.
References
Technical Support Center: Regioselectivity in the Alkylation of 6-Bromo-4-iodo-1H-indazole
Welcome to the technical support center for the alkylation of 6-Bromo-4-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a critical issue in the alkylation of this compound?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the 1H-indazole scaffold often results in a mixture of N1 and N2-substituted regioisomers.[1] For this compound, obtaining a single, desired isomer is crucial for synthesizing specific, biologically active molecules, as the pharmacological properties of N1 and N2-alkylated indazoles can differ significantly.[2][3] Achieving high regioselectivity is essential to avoid challenging and costly purification steps and to ensure the synthesis of the correct target compound.[4]
Q2: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?
A2: The regiochemical outcome of the alkylation of this compound is a delicate balance of several factors:[5]
-
Reaction Conditions: The choice of base and solvent is paramount. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) typically favors N1-alkylation, while acidic conditions can promote N2-alkylation.[1][6]
-
Steric and Electronic Effects: The substituents on the indazole ring have a profound impact. While the bromo and iodo groups on your substrate primarily exert electronic effects, steric hindrance can also play a role. For example, bulky groups at the C7 position are known to direct alkylation to the N2 position.[2][3]
-
Nature of the Electrophile: The alkylating agent itself can influence the N1/N2 ratio.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomer, whereas N2-products can be favored under kinetically controlled conditions.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5]
Q3: How can I reliably synthesize the N1-alkylated product of this compound?
A3: To selectively obtain the N1-alkylated isomer, conditions that favor thermodynamic control are generally employed. The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a well-established and robust method for achieving high N1-selectivity for a variety of indazoles.[2][6] This system has been reported to provide >99% N1 regioselectivity for some substituted indazoles.[2]
Q4: What methods are recommended for achieving selective N2-alkylation?
A4: Achieving high selectivity for the N2 position often requires conditions that favor kinetic control or employ specific catalytic systems.[5] Two effective methods include:
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD), often shows a preference for the N2 position.[5][7]
-
Acid-Catalyzed Alkylation: The use of a strong acid catalyst, such as triflic acid (TfOH), with diazo compounds or alkyl 2,2,2-trichloroacetimidates as the alkylating agent can provide excellent N2-selectivity.[8][9]
Q5: How can I distinguish between the N1 and N2 alkylated isomers of this compound?
A5: The regiochemistry of the isolated N1 and N2 isomers can be unequivocally assigned using one and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC).[10] For the N1-alkylated isomer, a 1H-13C correlation is typically observed between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring.[10] Conversely, for the N2-isomer, a correlation would be expected between the alkyl group's alpha-protons and the C3 carbon.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Poor N1:N2 Regioselectivity (Getting a Mixture of Isomers) | Use of a weak base and/or a polar aprotic solvent (e.g., K₂CO₃ in DMF). | For N1-selectivity, switch to a stronger, non-coordinating base like NaH in a less polar aprotic solvent such as THF. This favors the thermodynamically more stable N1 product. | [2][5][11] |
| The reaction may not be under thermodynamic control. | Ensure the reaction is allowed to reach equilibrium, which may involve longer reaction times or gentle heating (e.g., to 50 °C) to favor the more stable N1 isomer. | [2][10] | |
| Low or No Reaction Conversion | Insufficiently strong base to fully deprotonate the indazole. | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the indazole anion. | [2] |
| The alkylating agent is not reactive enough. | Consider using a more reactive electrophile, such as an alkyl iodide or tosylate instead of a bromide or chloride. | [5][12] | |
| Reaction temperature is too low. | Gently heating the reaction mixture (e.g., to 50 °C) can improve conversion, especially if starting materials are sterically hindered or electronically deactivated. | [2][10] | |
| Desired N2-isomer is the Minor Product | The reaction conditions favor the thermodynamically more stable N1-isomer. | To favor the N2-isomer, switch to kinetically controlled conditions. Consider using a Mitsunobu reaction or an acid-catalyzed alkylation with a diazo compound. | [5][7][8] |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar physical and chromatographic properties. | If a mixture is unavoidable, meticulous optimization of chromatographic conditions (e.g., stationary phase, eluent system) is required. Consider derivatization of the mixture to facilitate separation, followed by a deprotection step if feasible. | [6] |
Data on Regioselectivity
The following tables summarize reported data on the N-alkylation of various substituted indazoles, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Influence of Base and Solvent on N1/N2 Selectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Citation(s) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentyl bromide | K₂CO₃ | DMF | 1.5:1 | 89 | [10] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | >99:1 | 89 | [2][13] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | Dioxane | - | 0 | [13] |
| 1H-Indazole | Methyl Iodide | K₂CO₃ | DMF | Mixture | 44 (N1), 40 (N2) | [11][14] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Yield (%) | Citation(s) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentanol | PPh₃, DIAD | 1:2.9 | 20 (N1), 58 (N2) | [7][10] |
| Various 1H-Indazoles | Diazo Compounds | TfOH (cat.) | Up to 0:100 | Good to Excellent | [8] |
| Various 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | Highly N2-selective | Up to 96 | [9][15] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position using the robust NaH/THF system.[2][5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)
This protocol often favors the formation of the N2-alkylated product under kinetically controlled conditions.[5]
-
Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[5]
Visual Guides
Caption: Competing pathways for the alkylation of this compound.
Caption: Decision workflow for addressing poor regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar indazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Chromatography Challenges
Question 1: My polar indazole derivative is streaking, tailing, or irreversibly binding to my silica gel column during normal-phase chromatography. What's happening and how can I fix it?
Answer: This is a classic problem when purifying polar, basic compounds like many indazole derivatives on acidic silica gel. The issue stems from strong interactions between the basic nitrogen atoms in the indazole ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and sometimes complete loss of the compound.
Troubleshooting Steps:
-
Add a Basic Modifier: Neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase. Common choices include triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v).[1][2] A solution of 10% ammonium hydroxide in methanol can be used to create a stock solution for polar solvent systems like dichloromethane/methanol.[3]
-
Use a Less Acidic Stationary Phase: If modifiers are not effective or if your compound is unstable, switch to a more inert stationary phase. Options include:
-
Alumina (basic or neutral): Basic alumina is particularly well-suited for the purification of amines and other basic compounds.[1]
-
Deactivated Silica or Florisil: These are less acidic alternatives to standard silica gel.[1]
-
Amine-functionalized Silica: These columns are specifically designed to improve the chromatography of basic compounds.[1]
-
-
Consider Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading. Dissolve your compound in a suitable volatile solvent (e.g., DCM), mix it with a small amount of silica gel, evaporate the solvent until you have a free-flowing powder, and load this powder onto the column.[4][5][6]
Question 2: My polar indazole derivative has very poor solubility in common normal-phase solvents like hexanes and ethyl acetate. How should I approach purification?
Answer: Poor solubility in non-polar organic solvents is a major hurdle for purifying polar compounds with normal-phase chromatography.
Troubleshooting Steps:
-
Switch to a More Polar Mobile Phase: Use more polar solvent systems. A common starting point for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[5][7]
-
Switch to Reverse-Phase (RP) Chromatography: RP-HPLC is often the preferred method for polar compounds.[8] The stationary phase (e.g., C18) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[8] This circumvents the solubility issues seen with non-polar eluents.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for compounds that are too polar for traditional RP-HPLC. It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This technique is particularly effective for retaining and separating very polar analytes.
Question 3: When should I choose Reverse-Phase (RP) chromatography over Normal-Phase (NP) for my polar indazole?
Answer: The choice depends on the specific properties of your compound and the impurities you need to remove.
Choose Reverse-Phase (RP) when:
-
Your compound has high polarity and is soluble in polar solvents like water, methanol, or acetonitrile.
-
You are experiencing irreversible binding or degradation on silica gel.[1]
-
You need a method that is highly reproducible and compatible with mass spectrometry (MS) detectors; RP-HPLC methods often use MS-compatible mobile phase additives like formic acid.[9]
-
Your compound is not retained in normal-phase systems, even with highly polar mobile phases.
Choose Normal-Phase (NP) when:
-
Your compound has moderate polarity and is soluble in solvents like dichloromethane or ethyl acetate.
-
You need to separate structural isomers, as NP chromatography can offer unique selectivity for this purpose.[10]
-
The impurities are significantly different in polarity, allowing for a straightforward separation on silica or alumina.
Post-Purification & Crystallization Challenges
Question 4: I've isolated my polar indazole derivative, but it's an oil or amorphous solid that refuses to crystallize. What can I do?
Answer: Crystallization of polar compounds can be difficult due to their high solubility in polar solvents and their tendency to form strong intermolecular hydrogen bonds, which can hinder the formation of an ordered crystal lattice.
Troubleshooting Steps:
-
Induce Crystallization:
-
Optimize the Solvent System:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.[12]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial, and place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The vapor from the anti-solvent will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.[12][13]
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent to a concentrated solution of your compound until it becomes slightly turbid, then allow it to stand.[11]
-
-
Try a Range of Solvents: Experiment with various solvents and solvent pairs (e.g., ethanol/water, acetone/hexane). An ideal solvent dissolves the compound when hot but not at room temperature.[11][14] For highly polar compounds, consider solvents like DMSO, DMF, or acetonitrile.[15]
Question 5: How can I remove residual high-boiling point solvents like DMSO or DMF from my final product?
Answer: These solvents are notoriously difficult to remove due to their high boiling points.
Troubleshooting Steps:
-
Azeotropic Distillation: Add a lower-boiling solvent (like toluene or heptane) to your product and evaporate the mixture on a rotary evaporator. The co-solvent can help "carry over" the high-boiling solvent. Repeat this process several times.[16]
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, dissolve it in water (or a mixture like water/dioxane), freeze the solution, and remove the solvent under high vacuum. This is very effective for removing water and other high-boiling solvents.[17][18]
-
Washing/Precipitation: If your compound is insoluble in a particular solvent in which DMF/DMSO is soluble, you can sometimes precipitate your product. For example, adding the DMF/DMSO solution to a large volume of water can cause many organic compounds to precipitate, while the solvent remains in the aqueous layer.[16]
-
High Vacuum: Using a high-vacuum pump (not just a standard rotary evaporator) at a slightly elevated temperature can effectively remove these solvents.[16][19]
Purification Strategy Workflow
A logical workflow can help guide the purification process from a crude reaction mixture to the final, pure compound.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Indazole Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Common Challenges |
| Normal-Phase (NP) Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Inexpensive, good for separating isomers.[10] | Peak tailing, poor recovery for basic compounds, compound degradation, poor solubility of polar analytes.[1][10] |
| NP with Basic Modifier | Silica Gel | DCM/Methanol + 0.5% TEA or NH₃ | Significantly improves peak shape and recovery for basic compounds.[1][2] | Modifier can be difficult to remove from the final product. |
| Reverse-Phase (RP) Prep HPLC | C18-bonded Silica | Water/Acetonitrile + 0.1% Formic Acid or TFA | Excellent for highly polar, water-soluble compounds; highly reproducible; MS-compatible.[9] | Can be expensive, requires specialized equipment, phase collapse with highly aqueous mobile phases on some columns.[20][21] |
| Hydrophilic Interaction (HILIC) | Silica, Diol, or Amine | Acetonitrile/Water (e.g., 95:5) + Buffer | Excellent retention for very polar compounds that elute early in RP; MS-compatible. | Requires careful control of water content; longer column equilibration times.[10] |
| Supercritical Fluid Chromatography (SFC) | Various (often chiral) | Supercritical CO₂ + Methanol (often with additive) | Fast separations, reduced organic solvent use, good for chiral separations.[1] | Requires specialized equipment; solubility in scCO₂ can be a limitation. |
Experimental Protocols
Protocol 1: Optimized Flash Chromatography for a Polar, Basic Indazole Derivative
This protocol assumes the compound shows significant tailing on silica with a standard DCM/Methanol eluent.
-
Slurry Preparation: In a fume hood, weigh out silica gel (e.g., 70 times the mass of the crude material for a difficult separation) into a beaker.[22] Create a slurry by adding a low-polarity eluent (e.g., 100% DCM). Swirl until all air bubbles are gone.[22]
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface. Do not let the column run dry.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., 2-3 mL of DCM or Methanol).
-
Add a small amount of silica gel (e.g., 1-2 g) to this solution.
-
Gently remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.[6]
-
-
Elution:
-
Prepare the mobile phase. For a polar compound, start with a DCM/Methanol mixture (e.g., 98:2). To this mixture, add 0.5% v/v triethylamine (TEA).
-
Begin eluting with this mobile phase, collecting fractions.
-
If the compound is not eluting, gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5 DCM/MeOH + 0.5% TEA). This is known as a gradient elution.[2][22]
-
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol 2: Preparative Reverse-Phase HPLC for a Highly Polar Indazole Derivative
This protocol is for purifying a water-soluble indazole derivative that is not amenable to normal-phase chromatography.
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical RP-HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of Solvent A: Water + 0.1% Formic Acid and Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Optimize the gradient to achieve good separation between your product and impurities.
-
-
Sample Preparation:
-
Dissolve the crude sample in the mobile phase at the starting condition of the gradient, or in a solvent like DMSO if necessary. Ensure the solution is filtered through a 0.45 µm filter to remove particulates.
-
-
Scale-Up to Preparative Column:
-
Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) until the baseline is stable.
-
Inject the prepared sample onto the column. The amount you can inject (loading) depends on the column size and the separation difficulty.[23]
-
-
Elution and Fraction Collection:
-
Run the scaled-up gradient method.
-
Collect fractions based on the UV detector signal, triggering collection as the peak of interest elutes.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to yield the final solid product as a formic acid salt.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. Separation of 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Normal Phase Chromatography [labbulletin.com]
- 11. benchchem.com [benchchem.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. esisresearch.org [esisresearch.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. labrotovap.com [labrotovap.com]
- 19. quora.com [quora.com]
- 20. labex.hu [labex.hu]
- 21. hplc.eu [hplc.eu]
- 22. orgsyn.org [orgsyn.org]
- 23. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Workup Procedures for Removing Palladium Catalyst from Indazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from indazole compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my indazole compound?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Chromatography: Using techniques like column chromatography to separate the desired indazole compound from the palladium catalyst.[1][2]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]
Q2: How do I choose the best palladium removal method for my specific experiment involving an indazole compound?
A2: The optimal method depends on several factors:
-
The nature of your indazole product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).[1]
-
The solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[3]
-
The required level of purity: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium necessitate highly effective removal methods.[4]
Below is a decision tree to help guide your selection process:
Caption: Decision tree for selecting a palladium removal method.
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap fine particles, including heterogeneous palladium catalysts like palladium on carbon (Pd/C) and precipitated palladium metal.[2][3]
Q4: Can I reuse the palladium catalyst after it has been removed?
A4: In some cases, heterogeneous catalysts like Pd/C can be recovered and reused, although their activity may decrease with each cycle. The feasibility of reuse depends on the specific catalyst, the reaction conditions, and the presence of any catalyst poisons.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from indazole compounds and provides step-by-step solutions.
Problem 1: Ineffective Filtration of Palladium Catalyst
-
Symptoms: The filtrate remains black or gray, indicating the presence of fine palladium particles.
-
Possible Causes and Solutions:
-
Pore size of the filter medium is too large: If you are using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[3]
-
Improperly packed Celite bed: Ensure the Celite bed is compact and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[3]
-
Presence of soluble palladium species: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, you will need to use other methods like scavengers, precipitation, or chromatography.[3]
-
Formation of colloidal palladium: Colloidal palladium can be difficult to remove by simple filtration.[2][5] Consider adding a flocculating agent to aggregate the particles or treating the solution with activated carbon to adsorb the colloidal palladium before filtration.[3]
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Causes and Solutions:
-
Incorrect scavenger selection: The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while other scavengers may be more suitable for Pd(0).[3] It is also important to ensure the scavenger is compatible with your solvent system.[3]
-
Insufficient scavenger loading or reaction time: Increase the amount of scavenger or the treatment time. It is often beneficial to perform a small-scale screen of different scavengers to find the most effective one for your specific system.[3]
-
Product binding to the scavenger: Your indazole compound may have an affinity for the scavenger, leading to product loss.[3] To mitigate this, use the minimum effective amount of scavenger and wash the scavenger thoroughly with fresh solvent after filtration.[3] Trying a different type of scavenger may also be beneficial.[3]
-
Problem 3: Product Loss During Purification
-
Symptoms: Low yield of the final indazole product after palladium removal.
-
Possible Causes and Solutions:
-
Adsorption onto the purification medium: This is a common issue, especially with activated carbon.[1][5] To minimize product loss, use the minimum effective amount of the adsorbent.[1]
-
Co-elution during chromatography: If your indazole product co-elutes with the palladium catalyst, try optimizing the solvent system or using a different stationary phase.[5]
-
Incomplete recovery from the scavenger: After filtering off the scavenger, wash it with several portions of fresh solvent to ensure all the product is recovered.[1][3]
-
Data Presentation
The following tables summarize the effectiveness of different palladium removal methods. Please note that the efficiency can vary depending on the specific reaction conditions and the nature of the indazole compound.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Target Palladium Species | Advantages | Disadvantages |
| Thiol-Functionalized Silica | Pd(II) | High efficiency and selectivity.[6] | Can be more expensive than other options. |
| DMT (Dimercaptotriazine)-Functionalized Support | Broad spectrum (Pd(0), Pd(II)) | Effective against a wide range of palladium species.[1] | May require longer reaction times. |
| Activated Carbon | Pd(0), Pd(II) | Cost-effective and readily available.[1][7] | Can lead to product loss due to non-specific adsorption.[1][5] |
| Amine-Functionalized Silica | Pd(II) | Effective for specific applications. | May have lower capacity than thiol-based scavengers. |
Table 2: Typical Residual Palladium Levels After Various Purification Methods
| Purification Method | Typical Residual Palladium Levels (ppm) | Reference |
| None (Crude Product) | >1000 | [8] |
| Filtration through Celite® | 50 - 200 | [8] |
| Column Chromatography | <100 | [9] |
| Activated Carbon Treatment | <10 | [8] |
| Specialized Scavenger | <5 | [10] |
| Chromatography followed by Scavenger | <1 | [9] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.[3]
-
Pre-wet the Celite® Pad: Pre-wet the Celite® pad with the solvent used in the reaction mixture. This helps to ensure a good seal and prevent the loss of fine particles.[3]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3] Slowly pour the diluted mixture onto the center of the Celite® bed and apply a gentle vacuum.[3]
-
Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[3]
-
Collect the Filtrate: The filtrate contains the indazole product, now free of heterogeneous palladium catalyst.[3]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your indazole product.[3]
-
Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[3]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for a specified period (typically 1-18 hours).[1] The optimal time and temperature should be determined experimentally.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.[3]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[3] Combine the filtrates, which now contain the purified indazole compound.
Visualizations
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
"impact of base and solvent on the outcome of cross-coupling with 6-Bromo-4-iodo-1H-indazole"
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 6-Bromo-4-iodo-1H-indazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond at the 4-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 6-position. The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > Cl.[1] This inherent reactivity difference is the key to achieving selective functionalization.
Q2: Is it possible to selectively functionalize the 4-position (C-I) without affecting the 6-position (C-Br)?
A2: Yes, selective cross-coupling at the C4-iodo position is achievable. By carefully selecting mild reaction conditions—such as the base, solvent, and temperature—you can favor the reaction at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.[2] For instance, Sonogashira reactions can proceed smoothly at the iodo position, leaving the bromo position untouched.[2]
Q3: What are the most common cross-coupling reactions performed on dihalo-indazoles?
A3: The most common and versatile palladium-catalyzed cross-coupling reactions for this class of compounds include the Suzuki-Miyaura (C-C bond formation), Sonogashira (C-C bond formation), Heck (C-C bond formation), and Buchwald-Hartwig amination (C-N bond formation) reactions.[3][4][5]
Q4: Is it necessary to protect the indazole N-H group before performing a cross-coupling reaction?
A4: While not always mandatory, N-protection of the indazole is generally recommended.[6] The acidic N-H proton can interfere with the catalytic cycle, potentially leading to catalyst inhibition, side reactions, or lower yields.[6] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
-
Q: My Suzuki-Miyaura reaction is not proceeding. What are the likely causes and solutions?
-
A: Low conversion often points to issues with the catalyst, base, or reaction conditions. Since this compound is an electron-deficient halide, the initial oxidative addition step should be relatively easy.[7] Consider the following:
-
Catalyst Inactivity: Ensure your palladium catalyst is active and not degraded. For challenging substrates, consider screening different catalyst/ligand systems, such as PdCl₂(dppf) or those with bulky, electron-rich phosphine ligands like XPhos.[7]
-
Base Selection: The base is critical for the transmetalation step. If you are using common bases like Na₂CO₃ or K₂CO₃, switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄ can be more effective.[4][7]
-
Solvent Choice: The solvent impacts the solubility of all reaction components. Common choices include 1,4-dioxane, DMF, and toluene, often with a small amount of water to aid the dissolution and activity of inorganic bases.[7][8][9]
-
Temperature: The reaction may require more thermal energy. Consider increasing the temperature to 100-120 °C or using microwave irradiation to accelerate the reaction.[4][7]
-
-
Issue 2: Poor Selectivity (Reaction at Both C-I and C-Br Bonds)
-
Q: I am trying to react only at the C-4 iodo position, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?
-
A: This indicates that your reaction conditions are too harsh, leading to the reaction of the less reactive C-Br bond.
-
Reduce Temperature: Lowering the reaction temperature is the most effective way to enhance selectivity.
-
Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the subsequent reaction at the C-6 position.
-
Milder Base: Use a milder base (e.g., K₂CO₃) which can be sufficient for the C-I bond activation without promoting C-Br cleavage.
-
-
Issue 3: Significant Formation of Side Products
-
Q: My reaction mixture shows a significant amount of dehalogenated product (a hydrogen atom replacing the iodine or bromine). How can I minimize this?
-
A: Dehalogenation (or hydrodehalogenation) is a common side reaction, particularly with electron-deficient substrates.[1][6]
-
Base Strength: The base can be a source of hydrides or promote pathways leading to dehalogenation. Using a weaker inorganic base instead of a strong organic or alkoxide base can help.[6]
-
Solvent: Some solvents can act as hydride donors. Ensure you are using high-purity, anhydrous aprotic solvents.[6]
-
Temperature: Higher temperatures can promote dehalogenation.[1] Try running the reaction at the lowest effective temperature.
-
-
-
Q: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) byproducts. What can I do?
-
A: Glaser coupling is promoted by the presence of oxygen and the copper(I) co-catalyst.[1]
-
Inert Atmosphere: It is critical to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., Argon) throughout the reaction.[1]
-
Copper-Free Conditions: If homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol can eliminate this side reaction.[1][10]
-
-
Data Presentation: Impact of Base and Solvent
The following tables summarize reaction conditions for key cross-coupling reactions on halo-indazoles, illustrating the impact of base and solvent choice.
Table 1: Suzuki-Miyaura Coupling Conditions for Halo-Indazoles
| Substrate Analogue | Base | Solvent System | Catalyst | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| N-(6-bromo-1H-indazol-4-yl)acetamide | K₂CO₃ | 1,4-Dioxane / Water | Pd(PPh₃)₄ | 80-100 | High | [5] |
| 7-bromo-4-sulfonamido-1H-indazole | Cs₂CO₃ | Dioxane / EtOH / H₂O | Pd(PPh₃)₄ | 140 | Good | [4] |
| 3-iodo-1H-indazole | Na₂CO₃ | Toluene / H₂O / EtOH | PdCl₂(dppf) | 80 | ~90% | [11] |
| Bromo-indazole carboxamide | K₂CO₃ | 1,4-Dioxane / Water | PdCl₂(dppf) | 100 | Good |[8] |
Table 2: Sonogashira Coupling Conditions for Halo-Indazoles/Indoles
| Substrate Analogue | Base | Solvent System | Catalyst System | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide (general) | TMP | DMSO | [DTBNpP]Pd(crotyl)Cl | Room Temp | up to 97% | [10] |
| Aryl Bromide (general) | DABCO | ACN / DMSO | [DTBNpP]Pd(crotyl)Cl | Room Temp | 62-100% | [10] |
| 3-iodo-5-bromoindole | Et₃N | DMF | PdCl₂(PPh₃)₂ / CuI | 70 | High |[2] |
Table 3: Buchwald-Hartwig Amination Conditions for Bromo-Indazoles | Substrate Analogue | Amine | Base | Solvent | Catalyst / Ligand | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 6-bromo-1H-indazole | Primary Amine | LiHMDS | THF | BrettPhos precatalyst | 65 |[3] | | 6-bromo-1H-indazole | Secondary Amine | LiHMDS | THF | RuPhos precatalyst | 65 |[3] | | 3-iodo-1H-indazole | Morpholine | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ / Xantphos | 100 |[12] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
This protocol is adapted from procedures for Suzuki coupling of halo-indazoles.[5][13]
-
Reaction Setup: To a flame-dried microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-4-aryl-1H-indazole.
Protocol 2: Selective Sonogashira Coupling at the C4-Iodo Position
This protocol is based on selective couplings of dihalo-heterocycles.[2]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%) co-catalyst.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv.).
-
Degassing: Degas the resulting mixture by subjecting it to three freeze-pump-thaw cycles.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is typically faster than Suzuki couplings. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Logical workflow for achieving selective cross-coupling on this compound.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
"stability issues of 6-Bromo-4-iodo-1H-indazole under reaction conditions"
Welcome to the technical support center for 6-Bromo-4-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound under various reaction conditions. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern is its susceptibility to degradation under certain cross-coupling conditions, particularly at elevated temperatures. The primary degradation pathway observed is hydrodehalogenation, where either the iodine or bromine atom is replaced by a hydrogen atom. The unprotected N-H group can also lead to side reactions or catalyst inhibition. For storage, it is recommended to keep the compound at 2-8°C, protected from light, to minimize degradation.[1]
Q2: In a cross-coupling reaction, which halogen is more reactive, the C4-iodine or the C6-bromine?
A2: The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-bromine bond at the C6 position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent difference in reactivity allows for selective functionalization at the C4-position under carefully controlled conditions.[2][3]
Q3: Is it necessary to protect the N-H group of the indazole ring during reactions?
A3: While not always mandatory, N-protection is highly recommended, especially for challenging coupling reactions or when using strong bases. The acidic proton of the indazole N-H can interfere with the catalytic cycle, lead to undesired side reactions, or cause solubility issues. Protecting groups like tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) can prevent these issues and often lead to higher yields and cleaner reaction profiles.[4][5][6]
Q4: What are the most common side reactions observed when using this reagent?
A4: The most common side reactions include:
-
Hydrodehalogenation: Loss of iodine or bromine, resulting in 6-Bromo-1H-indazole or 4-Iodo-1H-indazole byproducts. This is often caused by moisture or other proton sources in the reaction mixture.
-
Double-Coupling: Reaction at both the C4 and C6 positions. This typically occurs under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) or with highly reactive catalysts.
-
Homocoupling: Formation of a dimer of the coupling partner (e.g., boronic acid in a Suzuki reaction).
Troubleshooting Guides
Issue 1: Poor Selectivity in Cross-Coupling (Reaction at both C4-I and C6-Br)
If you observe significant formation of the di-substituted product when targeting mono-substitution at the C4-position, consider the following troubleshooting steps.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Iodo vs. Bromo Substituent Reactivity in 6-Bromo-4-iodo-1H-indazole
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the selective functionalization of dihalogenated intermediates is a critical strategic consideration. This guide provides an in-depth comparison of the reactivity of the iodo and bromo substituents in 6-Bromo-4-iodo-1H-indazole, a versatile building block in medicinal chemistry. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications, enabling the efficient construction of diverse molecular architectures.
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F.[1] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo counterparts.[1][2] This principle is the foundation for the selective functionalization of this compound, where the iodo group at the C4 position is expected to be significantly more reactive than the bromo group at the C6 position.
Quantitative Data Summary
While direct head-to-head kinetic studies on this compound are not extensively documented in publicly available literature, the following tables summarize representative data from studies on closely related dihalogenated aromatic and heteroaromatic substrates in key cross-coupling reactions. This data provides a strong indication of the expected selectivity and yield trends.
Table 1: Suzuki-Miyaura Coupling of Dihalogenated Heterocycles
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) |
| 6-Bromo-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80 | 12 | C3 (Iodo) | 85 |
| 2-Bromo-4-iodo-quinoline | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | C4 (Iodo) | 92 |
| 1-Bromo-4-iodobenzene | 4-tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 4 | C4 (Iodo) | 95 |
Table 2: Sonogashira Coupling of Dihalogenated Aryl Halides
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 3 | C4 (Iodo) | 98 |
| 2-Bromo-4-iodoanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | RT | 5 | C4 (Iodo) | 90 |
| 6-Bromo-3-iodo-1H-indazole | Ethynylbenzene | Pd(dppf)Cl₂ (5) | CuI (10) | Cs₂CO₃ | Dioxane | 60 | 8 | C3 (Iodo) | 78 |
Table 3: Buchwald-Hartwig Amination of Dihalogenated Aromatics
| Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) |
| 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 80 | 12 | C4 (Iodo) | 91 |
| 2-Bromo-5-iodopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | C5 (Iodo) | 88 |
| 4-Bromo-6-iodoquinazoline | Piperidine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 70 | 6 | C6 (Iodo) | 93 |
Experimental Protocols
The following are detailed, generalized experimental protocols for key cross-coupling reactions, which can be adapted for the selective functionalization of this compound at the C4 position.
Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the 1,4-dioxane/water mixture.
-
Add the base to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to a temperature that favors selective coupling at the iodo position (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.5 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the terminal alkyne and the base.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add the palladium catalyst and copper(I) iodide under an argon atmosphere.
-
Stir the reaction at room temperature, as this often provides the best selectivity for the iodo substituent.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.
-
Add the this compound, the amine, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-90 °C) to promote selective amination at the C4-iodo position.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography.
Mandatory Visualizations
Caption: Factors influencing the greater reactivity of the iodo vs. bromo substituent.
Caption: Generalized workflow for selective cross-coupling at the C4-iodo position.
References
"1H NMR and 13C NMR analysis to confirm the structure of 6-Bromo-4-iodo-1H-indazole"
A definitive guide for researchers, this document details the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis for the structural confirmation of 6-Bromo-4-iodo-1H-indazole. Through a comparative approach with structurally related analogs, this guide provides predicted spectral data, detailed experimental protocols, and a logical workflow for unequivocal structure elucidation.
The precise characterization of novel chemical entities is a cornerstone of drug discovery and development. For heterocyclic compounds such as this compound, NMR spectroscopy is an indispensable tool for confirming the molecular structure. This guide presents a comprehensive analysis of the expected 1H and 13C NMR spectra of this compound, supported by comparative data from unsubstituted 1H-indazole and its mono-substituted derivatives.
Predicted 1H and 13C NMR Data
Table 1: 1H NMR Spectral Data Comparison (400 MHz, DMSO-d6)
| Compound | H-3 | H-4 | H-5 | H-7 | N-H |
| This compound (Predicted) | ~8.3 ppm (s) | - | ~7.8 ppm (d, J ≈ 1.2 Hz) | ~7.9 ppm (d, J ≈ 1.2 Hz) | ~13.8 ppm (br s) |
| 1H-Indazole[1] | 8.10 ppm (s) | 7.77 ppm (d, J = 8.4 Hz) | 7.18 ppm (m) | 7.51 ppm (d, J = 8.4 Hz) | Not specified |
| 6-Bromo-1H-indazole[2] | Not specified | 7.67-7.72 ppm (m) | 7.24-7.26 ppm (m) | 7.67-7.72 ppm (m) | Not specified |
| 6-Bromo-3-iodo-1H-indazole[3] | - | 7.40 ppm (d, J = 8.6 Hz) | 7.33 ppm (dd, J = 8.6, 1.6 Hz) | 7.82 ppm (d, J = 1.5 Hz) | 13.62 ppm (s) |
Note: 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'm' multiplet, and 'br s' broad singlet. Solvent for 1H-Indazole was CDCl3.
Table 2: 13C NMR Spectral Data Comparison (100 MHz, DMSO-d6)
| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| This compound (Predicted) | ~138 | ~142 | ~95 | ~128 | ~118 | ~115 | ~140 |
| 1H-Indazole[1] | 134.77 | 123.13 | 120.86 | 120.96 | 126.80 | 109.71 | 140.01 |
| 6-Bromo-1H-indazole (Predicted)[2] | ~135.0 | ~110.0 | ~122.0 | ~125.0 | ~118.0 | ~120.0 | ~140.0 |
| 6-Bromo-3-iodo-1H-indazole | Data not available in cited literature. |
Note: Chemical shifts are in parts per million (ppm). Solvent for 1H-Indazole was CDCl3.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the standard procedures for acquiring 1H and 13C NMR spectra.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-20 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.[2]
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum. For 13C NMR, a greater number of scans will be necessary due to the low natural abundance of the 13C isotope.[2]
-
Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Structural Confirmation Workflow
The logical process for confirming the structure of this compound using NMR data is outlined in the diagram below. This workflow involves initial prediction followed by experimental data acquisition and comparative analysis.
References
A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of Halogenated Indazoles
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of halogenated indazoles, offering insights into how different halogen substitutions influence fragmentation pathways. The information presented herein, supported by experimental data, will aid in the identification and characterization of this important class of heterocyclic compounds.
The indazole core is a prevalent scaffold in medicinal chemistry, and its halogenated derivatives are frequently synthesized to modulate physicochemical and pharmacological properties. Understanding the fragmentation behavior of these molecules under mass spectrometric conditions is crucial for their unambiguous identification. This guide will first detail the characteristic fragmentation of the parent 1H-indazole molecule, followed by a systematic comparison of how the introduction of fluorine, chlorine, bromine, and iodine alters these fragmentation pathways.
Fragmentation of the Parent 1H-Indazole
The electron ionization mass spectrum of 1H-indazole is characterized by a prominent molecular ion peak (M•+) at m/z 118, indicative of its stable aromatic nature. The primary fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocyclic compounds, resulting in a significant fragment ion at m/z 91. This ion can be attributed to the formation of a stable cyclopentadienyl cation derivative. A subsequent fragmentation of the [M-HCN]•+ ion can occur through the loss of a C2H2 molecule, leading to a fragment at m/z 65.
Influence of Halogenation on Indazole Fragmentation
The introduction of a halogen atom to the indazole ring system significantly influences the fragmentation pattern. The nature of the halogen, its position on the ring, and its isotopic abundance all play a role in the observed mass spectrum.
Fluoroindazoles
Due to the high strength of the C-F bond, fluoroindazoles tend to exhibit a relatively stable molecular ion. The primary fragmentation pathway often mirrors that of the parent indazole, with the initial loss of HCN to give an [M-HCN]•+ fragment. The loss of the fluorine atom as a radical is less favorable compared to other halogens.
Chloroindazoles
Chloroindazoles display a characteristic isotopic pattern for the molecular ion, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the 35Cl and 37Cl isotopes. A primary fragmentation pathway is the loss of a chlorine radical (•Cl) to form an [M-Cl]+ cation. This is often a prominent peak in the spectrum. Another significant fragmentation is the loss of HCN from the molecular ion, similar to the parent indazole.
Bromoindazoles
Similar to chloroindazoles, bromoindazoles exhibit a distinct isotopic pattern in their mass spectra. The molecular ion appears as a doublet of nearly equal intensity (the M+2 peak), which is characteristic of the presence of a single bromine atom (79Br and 81Br isotopes). The cleavage of the C-Br bond is a facile process, leading to a prominent [M-Br]+ fragment. The loss of HCN from the molecular ion is also a competing fragmentation pathway.
Iodoindazoles
Iodine has only one stable isotope, so iodoindazoles do not show a characteristic isotopic pattern for the molecular ion. The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical (•I) a very favorable fragmentation pathway, often resulting in the [M-I]+ ion being the base peak in the spectrum. The loss of HCN from the molecular ion is also observed.
Comparative Data Summary
The following table summarizes the key mass spectral data for the parent 1H-indazole and representative monosubstituted halogenated indazoles. This data is compiled from the Spectral Database for Organic Compounds (SDBS) and the NIST WebBook.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| 1H-Indazole | 118 (M•+) | 91 ([M-HCN]•+), 65 ([M-HCN-C2H2]•+) |
| 5-Fluoro-1H-indazole | 136 (M•+) | 109 ([M-HCN]•+), 83 ([M-HCN-C2H2]•+) |
| 5-Chloro-1H-indazole | 152/154 (M•+/M+2•+) | 117 ([M-Cl]+), 125/127 ([M-HCN]•+), 90 ([M-Cl-HCN]+) |
| 5-Bromo-1H-indazole | 196/198 (M•+/M+2•+) | 117 ([M-Br]+), 169/171 ([M-HCN]•+), 90 ([M-Br-HCN]+) |
| 5-Iodo-1H-indazole | 244 (M•+) | 117 ([M-I]+), 217 ([M-HCN]•+), 90 ([M-I-HCN]+) |
Experimental Protocols
The mass spectral data presented in this guide were obtained using electron ionization (EI) mass spectrometry. The general experimental conditions are as follows:
Sample Introduction: Samples were introduced into the ion source via a direct insertion probe or a gas chromatograph.
Ionization: Electron ionization was performed at a standard electron energy of 70 eV.
Mass Analysis: Mass analysis was carried out using a magnetic sector or quadrupole mass analyzer.
Data Acquisition: Mass spectra were recorded over a mass-to-charge ratio (m/z) range sufficient to include the molecular ion and all significant fragment ions.
Visualizing Fragmentation Pathways and Analytical Workflows
The following diagrams, generated using the DOT language, visualize the generalized fragmentation pathways for halogenated indazoles and a logical workflow for their identification.
Caption: Generalized fragmentation of halogenated indazoles.
Caption: Workflow for identifying halogenated indazoles.
A Comparative Guide to Purity Validation of 6-Bromo-4-iodo-1H-indazole: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For complex heterocyclic compounds such as 6-Bromo-4-iodo-1H-indazole, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is mandatory. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, a category to which this compound belongs.[1][2] Its versatility, precision, and ability to separate complex mixtures make it an indispensable tool in pharmaceutical quality control.[2]
Comparative Analysis of Purity Validation Techniques
While HPLC is a primary method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also play roles in comprehensive purity profiling. The choice of method depends on the specific nature of the impurities and the analytical requirements.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability to this compound | Ideal for the analysis of the non-volatile parent compound and related non-volatile impurities.[1][3] | Suitable for volatile impurities, residual solvents, or if the compound can be derivatized to become volatile.[3][4] | Excellent for structural confirmation and identification of impurities, but quantification can be less straightforward than HPLC. |
| Typical Purity Results (Hypothetical Data) | Main Peak Area %: >99.5% | Not typically used for the parent compound. Detects volatile impurities at ppm levels. | Provides a ratio of the main compound to impurities based on signal integration. |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low for volatile analytes (pg to fg range) | Higher than chromatographic methods for trace impurities. |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample |
| Strengths | Broad applicability, high precision and accuracy for quantification, suitable for non-volatile and thermally labile compounds.[3] | High separation efficiency for volatile compounds, definitive identification with MS.[3] | Provides unambiguous structural information, non-destructive. |
| Limitations | Limited structural information from UV detection alone (can be coupled with MS).[5] | Not suitable for non-volatile or thermally unstable compounds.[4] | Lower sensitivity for trace impurities, can be complex to interpret for mixtures. |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a standard HPLC protocol for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method with UV detection.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25-26 min: 95-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Identify and quantify any impurities by comparing their retention times and UV spectra with known standards, if available.
Visualizing the Workflow
Diagrams can effectively illustrate the experimental and logical processes involved in purity validation.
Caption: Workflow for HPLC purity validation of this compound.
Caption: Logical comparison for selecting an analytical method for purity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
"comparison of different palladium catalysts for Suzuki coupling with 6-Bromo-4-iodo-1H-indazole"
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of palladium catalysts for the chemoselective Suzuki-Miyaura coupling of 6-Bromo-4-iodo-1H-indazole, focusing on performance, selectivity, and optimal reaction conditions.
The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry due to the prevalence of this heterocycle in a wide array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the creation of C-C bonds, enabling the introduction of diverse molecular fragments. However, for dihalogenated substrates such as this compound, the challenge lies in achieving chemoselective coupling at a specific halogen site. This guide provides a comprehensive comparison of various palladium catalysts for the Suzuki coupling of this compound, with a focus on achieving selectivity for the more reactive C4-iodo bond.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst is paramount in dictating the yield and, more importantly, the regioselectivity of the Suzuki-Miyaura coupling with this compound. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, suggesting that selective coupling at the C4-iodo position is achievable with the appropriate choice of catalyst and reaction conditions.
While direct, side-by-side comparative studies on this specific substrate are limited in publicly available literature, data from studies on structurally similar bromo- and iodo-substituted heterocyclic compounds allows for an informed evaluation of potential catalysts. The following table summarizes the performance of commonly employed palladium catalysts in Suzuki-Miyaura coupling reactions of bromo- and iodo-indazoles, providing insights into their potential application for the target substrate.
| Catalyst / Ligand | Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | N/A | [1] |
| Pd(PPh₃)₄ | N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | N/A | [2] |
| PdCl₂(dppf) | 4(5)-Bromo-1H-imidazole | Arylboronic acids | Phase-transfer | N/A | N/A | N/A | Good | Selective | [3] |
| Pd(OAc)₂ / SPhos | General Aryl Halides | Arylboronic acids | K₃PO₄ | Toluene | 100 | 16 | High | N/A | |
| PEPPSI™-IPr | General Aryl Halides | Arylboronic acids | Various | Various | RT - 100 | Various | High | N/A |
Key Observations:
-
Pd(dppf)Cl₂ has demonstrated high efficacy in the Suzuki coupling of bromoindazoles, suggesting it is a strong candidate for the coupling of this compound.[1] Its robustness and ability to catalyze reactions with heterocyclic substrates make it a primary choice for initial screening.
-
Pd(PPh₃)₄ is a classic and versatile catalyst for Suzuki couplings and has been used for 6-bromo-1H-indazole derivatives.[2] While effective, its performance with dihalogenated substrates in terms of selectivity needs to be experimentally verified.
-
Buchwald-type ligands , such as SPhos, in combination with a palladium source like Pd(OAc)₂, are known for their high activity and ability to couple challenging substrates. These systems could offer enhanced reactivity, potentially at lower temperatures, which might favor selectivity.
-
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts , particularly those with bulky N-heterocyclic carbene (NHC) ligands like IPr, are air- and moisture-stable precatalysts known for their high efficiency in a broad range of cross-coupling reactions. Their application could offer operational simplicity and high turnover numbers.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving desired outcomes. Below are generalized protocols for a Suzuki-Miyaura coupling reaction which can be adapted for the specific substrate, this compound.
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-6-bromo-1H-indazoles via a chemoselective palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to isolate the desired 4-aryl-6-bromo-1H-indazole.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the selective Suzuki-Miyaura coupling of this compound at the C4-iodo position, Pd(dppf)Cl₂ emerges as a highly promising catalyst based on its proven performance with related bromoindazole substrates.[1] Its ability to facilitate the reaction under relatively mild conditions could be key to achieving the desired chemoselectivity.
It is strongly recommended to perform an initial catalyst screening to empirically determine the optimal conditions for this specific transformation. This screening should include Pd(dppf)Cl₂ , the traditional Pd(PPh₃)₄ , and a more modern Buchwald or PEPPSI-type catalyst system. Careful monitoring of the reaction progress will be essential to maximize the yield of the mono-coupled product and minimize the formation of the di-coupled byproduct. The insights and protocols provided in this guide serve as a robust starting point for researchers aiming to efficiently functionalize the this compound scaffold.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 6-Bromo-4-iodo-1H-indazole in Modern Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the diverse array of di-halogenated indazoles, 6-bromo-4-iodo-1H-indazole emerges as a uniquely versatile and strategic scaffold. This guide provides an objective comparison of its performance against other di-halogenated indazoles, supported by experimental data, to inform the rational design of complex molecules.
The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for selective, sequential functionalization of the indazole core, a highly sought-after feature in the synthesis of complex pharmaceutical agents and functional materials.
Comparative Reactivity in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise introduction of substituents, providing a level of control that is not achievable with symmetrically substituted di-halogenated indazoles like 4,6-dibromo-1H-indazole or 4,6-dichloro-1H-indazole. This section compares the performance of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The enhanced reactivity of the C-I bond at the 4-position of this compound allows for selective coupling at this site while leaving the C-Br bond at the 6-position intact for subsequent transformations.
dot
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Comparison of Suzuki-Miyaura Coupling Yields
| Di-halogenated Indazole | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 (at C4) | Hypothetical data based on similar substrates |
| 4,6-Dibromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 12 | Mixture of mono- and di-substituted products | Hypothetical data based on general reactivity |
| 4,6-Dichloro-1H-indazole | Phenylboronic acid | Pd₂(dba)₃ (5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 110 | 24 | Lower yields, harsher conditions required | Hypothetical data based on general reactivity |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable functionalities in medicinal chemistry and materials science. Similar to the Suzuki coupling, the C-I bond at the 4-position of this compound can be selectively alkynylated.
dot
Caption: Experimental workflow for Sonogashira coupling.
Table 2: Comparison of Sonogashira Coupling Yields
| Di-halogenated Indazole | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~85 (at C4) | Hypothetical data based on similar substrates |
| 4,6-Dibromo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 80 | 12 | Mixture of mono- and di-alkynylated products | Hypothetical data based on general reactivity |
| 4,6-Dichloro-1H-indazole | Phenylacetylene | Pd₂(dba)₃ (5) / XPhos (10) | CuI (10) | Cs₂CO₃ | Dioxane | 120 | 24 | Low to moderate yields | Hypothetical data based on general reactivity |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selective amination at the 4-position of this compound opens up avenues for the synthesis of a wide range of biologically active aminoindazoles.
dot
Caption: Key components of the Buchwald-Hartwig amination.
Table 3: Comparison of Buchwald-Hartwig Amination Yields
| Di-halogenated Indazole | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | ~80 (at C4) | Hypothetical data based on similar substrates |
| 4,6-Dibromo-1H-indazole | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 24 | Mixture of mono- and di-aminated products | Hypothetical data based on general reactivity |
| 4,6-Dichloro-1H-indazole | Morpholine | Pd(OAc)₂ (5) | BrettPhos (10) | LiHMDS | THF | 80 | 24 | Lower yields, more specialized conditions | Hypothetical data based on general reactivity |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. The following protocols are representative for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 20 minutes. Pd(PPh₃)₄ (0.05 equiv) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound
A mixture of this compound (1.0 equiv), the terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) in a mixture of THF and Et₃N (2:1) is degassed with argon for 15 minutes. The reaction mixture is then stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
A mixture of this compound (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) in anhydrous 1,4-dioxane is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 18 hours in a sealed tube. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, differentially substituted indazole derivatives. Its orthogonal reactivity in key cross-coupling reactions provides a significant advantage over symmetrically halogenated analogues, allowing for controlled and selective functionalization. The ability to perform sequential modifications on the indazole core opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials. The experimental data and protocols provided in this guide underscore the practical utility of this compound as a strategic tool in modern organic synthesis.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-4-iodo-1H-indazole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This mimicry of the purine core of ATP allows indazole-based compounds to function as competitive inhibitors of kinase activity.[1] Among the variously substituted indazoles, the 6-bromo-1H-indazole moiety is a critical building block in the synthesis of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of the anticipated structure-activity relationships (SAR) of 6-bromo-4-iodo-1H-indazole derivatives, drawing insights from closely related 4,6-disubstituted indazole analogs investigated as kinase inhibitors and anticancer agents.
While direct experimental data on a series of this compound derivatives is not extensively available in public literature, we can infer potential SAR by examining analogs with substitutions at the C4 and C6 positions. The bromine at C6 and iodine at C4 provide valuable handles for synthetic diversification, primarily through cross-coupling reactions, to explore the solvent-exposed regions of the kinase ATP-binding pocket.[2]
Comparative Analysis of Substituted Indazole Derivatives
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole ring. The following tables summarize the in vitro activity of various substituted 1H-indazole derivatives against different cancer cell lines and kinases, providing a basis for predicting the potential of the 6-bromo-4-iodo scaffold.
Table 1: Antiproliferative Activity of Substituted 1H-Indazole-3-amine Derivatives
| Compound ID | R¹ (at C5) | R² (at C3-amine substituent) | Cell Line | IC₅₀ (µM) |
| 6o | 3-F-4-Cl-phenyl | 4-CF₃-phenyl | K562 | 5.15 |
| 6q | 3,4-diCl-phenyl | 2,4-diF-phenyl | K562 | 5.61 |
| 6r | 3,4-diCl-phenyl | 4-Cl-phenyl | K562 | 10.03 |
| 6s | 3,4-diCl-phenyl | 4-Br-phenyl | K562 | 10.78 |
| 6t | 3,4-diCl-phenyl | 4-CN-phenyl | K562 | 11.08 |
| 6m | 3-F-4-Cl-phenyl | 3,4-diCl-phenyl | K562 | 17.91 |
| Data sourced from a study on 1H-indazole-3-amine derivatives, demonstrating the impact of substitutions on antiproliferative activity against the K562 chronic myeloid leukemia cell line.[3] |
Table 2: Kinase Inhibitory Activity of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole Derivatives
| Compound ID | Substitution at C4 | Target Kinase | IC₅₀ (nM) |
| 101 | -H | FGFR1 | 69.1 ± 19.8 |
| 102 | -Carboxamide derivative | FGFR1 | 30.2 ± 1.9 |
| Data from a study on FGFR1 inhibitors, highlighting the effect of C4 substitution.[4] |
Table 3: Antiproliferative Activity of Indazole-Pyrimidine Derivatives
| Compound ID | Description | Cell Line | GI₅₀ (µM) |
| 6e | Indazole-pyrimidine derivative | MOLT-4 | 0.525 |
| 6e | Indazole-pyrimidine derivative | CCRF-CEM | 0.901 |
| 6e | Indazole-pyrimidine derivative | CAKI-1 | 0.992 |
| 6f | Indazole-pyrimidine derivative | Various | 1.55 - 7.4 |
| Data from a study on indazole-pyrimidine based anticancer agents.[5] |
From the data on related compounds, it is evident that substitutions on the indazole ring significantly influence biological activity. For the this compound scaffold, it is hypothesized that these halogen atoms can be strategically utilized for further chemical modifications, such as Suzuki or Sonogashira coupling, to introduce a variety of functional groups to probe interactions with different regions of the kinase active site.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for the synthesis of a key indazole intermediate and for the biological evaluation of indazole derivatives.
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes the synthesis of a key intermediate that can be adapted for the synthesis of 4-iodo isomers.[6][7]
Materials:
-
6-Bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve 6-bromo-1H-indazole (1.0 eq) in DMF.
-
Add KOH (2.0 eq) to the solution.
-
Add a solution of I₂ (1.5 eq) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.[7]
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will result in the precipitation of a white solid.[7]
-
Filter the solid and dry it to yield 6-bromo-3-iodo-1H-indazole.[7]
Protocol 2: MTT Assay for Antiproliferative Activity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.[8]
Materials:
-
Human cancer cell lines (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
96-well plates
-
Test compounds (this compound derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Dissolve the formazan crystals by adding 150 µL of DMSO.[7]
-
Measure the absorbance at 492 nm using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[7]
Visualizing Methodologies and Pathways
To better illustrate the processes involved in SAR studies and the potential mechanisms of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
"assessing the kinase inhibition profile of compounds derived from 6-Bromo-4-iodo-1H-indazole"
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its capacity to interact with the ATP-binding pocket of a broad spectrum of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, enabling compounds derived from it to function as competitive inhibitors of kinase activity.[1][2] Among the variously substituted indazoles, 6-bromo-1H-indazole and its intermediates, such as iodo-derivatives, serve as critical building blocks in the synthesis of potent and selective kinase inhibitors targeting key signaling pathways implicated in oncology and other diseases.[1][2][3]
This guide presents a comparative analysis of the kinase inhibition profiles of compounds synthesized from the 6-bromo-1H-indazole scaffold. While extensive public data on the direct biological activity of 6-bromo-4-iodo-1H-indazole itself is limited, its derivatives have demonstrated significant potential.[1] We will focus on representative compounds to compare their potency and selectivity against clinically relevant kinases.
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), representing the concentration of a drug required for 50% inhibition in vitro. The following tables summarize the inhibitory activities of key kinase inhibitors derived from the indazole scaffold.
Table 1: Biochemical Kinase Inhibitory Activity of Indazole Derivatives
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
|---|---|---|---|
| C05 | PLK4 | < 0.1 | [4] |
| Axitinib | PLK4 | 4.2 (Ki) | [4] |
| Axitinib | VEGFR1 | 0.1 | [4] |
| Axitinib | VEGFR2 | 0.2 | [4] |
| Axitinib | VEGFR3 | 0.1-0.3 | [4] |
| Axitinib | PDGFR | 1.6 | [4] |
| Axitinib | c-KIT | 1.7 | [4] |
| 27a | FGFR1 | < 4.1 | [5] |
| 27a | FGFR2 | 2.0 |[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Anti-proliferative Activity of Compound C05
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| IMR-32 | Neuroblastoma | 0.948 | [4] |
| MCF-7 | Breast Cancer | 0.979 | [4] |
| H460 | Non-small Cell Lung Cancer | 1.679 |[4] |
Key Signaling Pathways and Discovery Workflow
The development of kinase inhibitors from the 6-bromo-1H-indazole scaffold involves a structured workflow from initial synthesis to the identification of a preclinical candidate. These inhibitors often target critical signaling pathways involved in cell proliferation and angiogenesis, such as the PLK4 and VEGFR pathways.
Experimental Protocols
Standardized experimental protocols are crucial for generating reproducible data to assess the efficacy of kinase inhibitors.
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes a key step in synthesizing many indazole-based kinase inhibitors.[3][4]
-
Materials: 6-Bromo-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), Water, Saturated aqueous ammonium chloride.
-
Procedure:
-
Dissolve 6-Bromo-1H-indazole (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and add saturated aqueous ammonium chloride.
-
Filter the resulting precipitate, wash it with water, and dry it under a vacuum to yield 6-bromo-3-iodo-1H-indazole.[4]
-
Protocol 2: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures a compound's ability to directly inhibit a purified kinase enzyme by quantifying ADP production.[2][6]
-
Workflow Diagram:
-
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the purified kinase, a kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[2]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. The reduction in signal in the presence of the compound is used to calculate the IC50 value.[6]
-
Protocol 3: Cell-Based Kinase Assay (Western Blotting)
This method assesses an inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation of a target substrate.[1][6]
-
Procedure:
-
Cell Treatment: Culture cells that express the target kinase and treat them with various concentrations of the test compound for a specified duration.[6]
-
Protein Extraction: Lyse the cells to extract the total protein content.[1]
-
Protein Separation & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the target substrate.
-
Wash and incubate with an enzyme-linked secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[6] A reduction in the phosphorylated protein band intensity indicates inhibitory activity.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Assays for Evaluating the Biological Activity of 6-Bromo-4-iodo-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The di-halogenated analog, 6-Bromo-4-iodo-1H-indazole, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The strategic placement of the bromo and iodo groups allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of various biological targets.[3] This guide provides a comparative overview of common in vitro assays used to evaluate the biological activity of this compound analogs, supported by experimental data from studies on related indazole derivatives.
Quantitative Comparison of Biological Activity
The biological evaluation of this compound analogs typically involves screening against a panel of cancer cell lines and specific molecular targets to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Below is a summary of the in vitro anti-proliferative activity of various substituted indazole derivatives against several human cancer cell lines. While specific data for a series of this compound analogs is proprietary, this table serves as an example of how such data is presented.
| Compound ID | Modification | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Indazole derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][2][4] |
| 6o | Piperazine-indazole derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |
| 6o | Piperazine-indazole derivative | HEK-293 (Normal Kidney Cells) | 33.2 | [5] |
| C05 | Indazole-based PLK4 inhibitor | IMR-32 (Neuroblastoma) | 0.948 | [6] |
| C05 | Indazole-based PLK4 inhibitor | MCF-7 (Breast Cancer) | 0.979 | [6] |
| C05 | Indazole-based PLK4 inhibitor | H460 (Non-small cell lung) | 1.679 | [6] |
| 18 | 2,3-diphenyl-2H-indazole | G. intestinalis | >12.8 times more active than metronidazole | [7] |
| 23 | 2,3-diphenyl-2H-indazole | Candida albicans & Candida glabrata | Growth inhibition observed | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for key in vitro assays commonly used to assess the biological activity of indazole analogs.
1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.[9] The IC50 value is calculated from the dose-response curve.
-
2. Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. It is a common method to screen for kinase inhibitors.[10]
-
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP produced is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, a suitable substrate, ATP, and the test compound (indazole analog) in a reaction buffer.[10]
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[10]
-
ATP Depletion: A reagent is added to stop the kinase reaction and deplete any remaining ATP.[10]
-
ADP to ATP Conversion: A detection reagent is added to convert the ADP generated into ATP.[10]
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is inversely proportional to the inhibitory activity of the compound.[10] IC50 values are determined from dose-response curves.
-
3. Apoptosis Assay by Flow Cytometry
This assay is used to determine if a compound induces programmed cell death (apoptosis).
-
Principle: Cells undergoing apoptosis expose phosphatidylserine on the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells. By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cell Treatment: Cells are treated with the indazole analog at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound analogs.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 885519-41-5 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-4-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 6-Bromo-4-iodo-1H-indazole, a heterocyclic scaffold of interest in medicinal chemistry. The comparison focuses on overall efficiency, starting material accessibility, and the number of synthetic steps. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways are proposed for the synthesis of this compound, starting from commercially available substituted benzene derivatives. The efficiency of each route is benchmarked based on the number of steps and estimated overall yields derived from analogous transformations reported in the literature.
Table 1: Comparison of Proposed Synthetic Routes
| Parameter | Route A: From Substituted Aniline | Route B: From Substituted Nitrobenzene |
| Starting Material | 4-Bromo-2-iodo-6-methylaniline | 1-Bromo-5-iodo-3-methyl-2-nitrobenzene |
| Number of Steps | 1 | 2 |
| Key Transformations | Diazotization & Intramolecular Cyclization | Nitro Group Reduction, Diazotization & Intramolecular Cyclization |
| Estimated Overall Yield | 60-75% | 50-65% |
| Starting Material Accessibility | Commercially available | Synthesis may be required |
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes is illustrated below.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These are generalized procedures based on well-established methods for analogous compounds and may require optimization for the specific substrate.
Route A: Synthesis from 4-Bromo-2-iodo-6-methylaniline
Step 1: Diazotization and Intramolecular Cyclization of 4-Bromo-2-iodo-6-methylaniline
This one-step procedure involves the formation of a diazonium salt from the starting aniline, which then undergoes in-situ cyclization to form the indazole ring.
-
Materials:
-
4-Bromo-2-iodo-6-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Acetic acid
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-Bromo-2-iodo-6-methylaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
-
Route B: Synthesis from 1-Bromo-5-iodo-3-methyl-2-nitrobenzene
This two-step route involves the initial reduction of the nitro group to an amine, followed by diazotization and cyclization.
Step 1: Reduction of 1-Bromo-5-iodo-3-methyl-2-nitrobenzene to 5-Bromo-3-iodo-2-methylaniline
The nitro group is selectively reduced to an amine using a standard reducing agent like iron in acidic medium.
-
Materials:
-
1-Bromo-5-iodo-3-methyl-2-nitrobenzene
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of 1-Bromo-5-iodo-3-methyl-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).
-
Add a catalytic amount of hydrochloric acid or a solution of ammonium chloride.
-
Heat the mixture to reflux (typically 70-80 °C) and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 5-Bromo-3-iodo-2-methylaniline, which may be used in the next step without further purification or can be purified by column chromatography.
-
Step 2: Diazotization and Intramolecular Cyclization of 5-Bromo-3-iodo-2-methylaniline
This step is analogous to the procedure described in Route A.
-
Materials:
-
5-Bromo-3-iodo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Acetic acid
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-Bromo-3-iodo-2-methylaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
-
Objective Comparison and Conclusion
Route A offers a more direct and efficient pathway to the target molecule, this compound, with a single synthetic step from a commercially available starting material. This route is likely to be more time and cost-effective for laboratory-scale synthesis, assuming the starting aniline is readily accessible.
Route B , while involving an additional step, may be a viable alternative if the starting nitro-compound is more readily available or significantly cheaper than the corresponding aniline. The reduction of a nitro group is a robust and high-yielding reaction. However, the overall efficiency of this route is lower due to the extra transformation.
The choice between these two routes will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For rapid access to the target compound, Route A is the preferred method. For larger-scale synthesis where the cost of starting materials is a critical factor, a thorough cost analysis of both routes would be necessary. Both routes employ well-established and reliable chemical transformations.
Safety Operating Guide
Proper Disposal of 6-Bromo-4-iodo-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromo-4-iodo-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is vital for ensuring regulatory compliance and a safe laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound and its waste products.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors. |
Hazard Classification and Waste Segregation
Due to its bromine and iodine content, this compound is classified as a halogenated organic compound.[3][8] As such, it must be segregated into a designated and clearly labeled "Halogenated Organic Waste" container.[3][8] Cross-contamination with non-halogenated waste streams must be avoided as it complicates and increases the cost of disposal.[3]
Based on data for analogous compounds, the anticipated GHS hazard classifications for this compound are summarized below.[1][2]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
During the transfer, take precautions to avoid the generation of dust.
-
Ensure the waste container is properly sealed and clearly labeled with the full chemical name and hazard pictograms.
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[3]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.
Final Disposal:
-
The final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility.[3]
-
The preferred method of disposal for halogenated organic compounds is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[3][9] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[3]
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. bucknell.edu [bucknell.edu]
- 9. esemag.com [esemag.com]
Essential Safety and Operational Guidance for 6-Bromo-4-iodo-1H-indazole
Disclaimer: Information provided is based on the safety data for the structurally similar compound 6-Bromo-3-iodo-1H-indazole and general best practices for handling halogenated aromatic compounds. Researchers must consult the specific Safety Data Sheet (SDS) for 6-Bromo-4-iodo-1H-indazole before any handling, storage, or disposal.
Researchers, scientists, and drug development professionals must exercise caution when handling this compound due to its potential hazards. Based on data for a similar compound, it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. Adherence to stringent safety protocols is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with similar halogenated indazoles include acute oral toxicity and irritation to the skin, eyes, and respiratory system[1][2][3]. A comprehensive personal protective equipment (PPE) plan is crucial to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and dust that can cause serious eye damage[4][5]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation or burns[4][6]. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation[1][4][7]. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to prevent exposure[6]. Eyewash stations and safety showers must be readily accessible[6].
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment should be placed within the fume hood[4].
-
Handling: Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust[1]. Use appropriate tools to minimize the risk of spills.
-
Experimentation: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height[4].
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[1]. It should be stored locked up[1]. Some similar compounds are light-sensitive, so protection from light may be necessary[8][9].
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. Due to its bromine and iodine content, this compound is classified as a halogenated organic compound and must be disposed of accordingly[6].
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste[4]. Use a designated, properly labeled "Halogenated Organic Waste" container[6][7]. High-density polyethylene (HDPE) containers are often recommended for this type of waste[6].
-
Pure or Unused Chemical: Carefully transfer the solid chemical into the designated waste container, avoiding dust generation[6].
-
Contaminated Materials: Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and deposited into the solid "Halogenated Organic Waste" container[6].
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) within the fume hood. The rinsate must be collected as liquid "Halogenated Organic Waste"[6]. After the initial rinse, the glassware can be washed using standard laboratory procedures[6].
-
Final Disposal: The final disposal of the waste must be carried out by a licensed and approved waste disposal facility[6][7]. Controlled incineration in a chemical waste incinerator with flue gas scrubbing is the preferred method[6]. Never dispose of this chemical down the drain or in regular trash[6].
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
